Pcsk9-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H28N6O2S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C22H28N6O2S2/c1-14(10-23-21-24-12-17(31-2)13-25-21)11-26-22-27-18-4-3-15(9-19(18)32-22)20(30)28-7-5-16(29)6-8-28/h3-4,9,12-14,16,29H,5-8,10-11H2,1-2H3,(H,26,27)(H,23,24,25)/t14-/m0/s1 |
InChI Key |
MNEOZIJAHAESRI-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O |
Canonical SMILES |
CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Frontier of Cardiovascular Therapeutics: A Technical Guide to the Synthesis and Chemical Characterization of PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime target for the development of novel therapies to combat cardiovascular disease. This guide provides an in-depth overview of the synthesis and chemical characterization of potent small molecule inhibitors of PCSK9, typified by the hypothetical molecule "Pcsk9-IN-15," reflecting a common nomenclature for investigational compounds. While specific data for a compound designated "this compound" is not publicly available, this document outlines the essential methodologies and data presentation required for the preclinical development of such an inhibitor.
The PCSK9-LDLR Signaling Axis: A Prime Target for Intervention
PCSK9 is a serine protease primarily synthesized in the liver that plays a crucial role in the degradation of low-density lipoprotein receptors (LDLR).[1][2][3][4] By binding to the extracellular domain of the LDLR, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][5] Elevated levels of PCSK9 are associated with increased LDL-C and a higher risk of atherosclerotic cardiovascular disease.[5][6] Conversely, loss-of-function mutations in the PCSK9 gene lead to lower LDL-C levels and a reduced risk of coronary heart disease.[2][7] This understanding has propelled the development of PCSK9 inhibitors as a powerful therapeutic strategy.
The mechanism of action of PCSK9 inhibitors is to disrupt the interaction between PCSK9 and the LDLR. This can be achieved through various modalities, including monoclonal antibodies (e.g., alirocumab and evolocumab), small interfering RNAs (e.g., inclisiran), and small molecule inhibitors.[4][5][8] Small molecule inhibitors offer the potential for oral bioavailability, which is a significant advantage over injectable biologics.
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. article.imrpress.com [article.imrpress.com]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK-9 Inhibitors and Cardiovascular Outcomes: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Small Molecule PCSK9 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the quest for orally bioavailable small molecule inhibitors remains a key focus in drug development. This technical guide provides a comprehensive overview of the pharmacological profile of emerging small molecule PCSK9 inhibitors, detailing their mechanism of action, experimental evaluation, and the signaling pathways they modulate. Although specific data for a compound named "Pcsk9-IN-15" is not publicly available, this document synthesizes the current understanding of the broader class of small molecule PCSK9 inhibitors.
Mechanism of Action
Small molecule PCSK9 inhibitors aim to disrupt the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR).[1][2] PCSK9 is a serine protease, primarily synthesized in the liver, that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2][3] This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL cholesterol (LDL-C).[4][5] Instead, the PCSK9-LDLR complex is targeted for degradation within lysosomes.[2][3] By inhibiting the PCSK9-LDLR interaction, small molecules preserve the LDLR population on the hepatocyte surface, leading to increased clearance of LDL-C from the bloodstream and consequently lowering plasma LDL-C levels.[1][6]
The development of small molecule inhibitors has been challenging due to the flat and featureless nature of the PCSK9-LDLR interaction surface.[2][7] However, various strategies are being explored, including the identification of compounds that bind to allosteric sites on PCSK9, thereby inducing conformational changes that prevent LDLR binding.[7]
Quantitative Pharmacological Data
The characterization of small molecule PCSK9 inhibitors involves a battery of in vitro and in vivo assays to determine their potency, efficacy, and pharmacokinetic profiles. The following tables summarize the typical quantitative data generated for these compounds, though specific values for any single agent will vary.
Table 1: In Vitro Activity of Small Molecule PCSK9 Inhibitors
| Parameter | Typical Assay | Description | Example Data Range |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR), ELISA | Measures the strength of the binding interaction between the inhibitor and PCSK9. | 20–40 μM for initial hits[1] |
| Inhibition of PCSK9-LDLR Interaction (IC50) | Homogeneous Time-Resolved Fluorescence (HTRF), ELISA | Determines the concentration of the inhibitor required to block 50% of the PCSK9-LDLR binding. | Varies widely |
| Cellular LDL-C Uptake | Fluorescently labeled LDL uptake assay in hepatocyte cell lines (e.g., HepG2) | Measures the ability of the inhibitor to enhance the uptake of LDL-C by liver cells in the presence of PCSK9. | Dose-dependent increase |
| LDLR Protein Levels | Western Blot, Flow Cytometry | Quantifies the increase in LDLR protein on the surface of hepatocytes following treatment with the inhibitor. | Dose-dependent increase |
Table 2: In Vivo Efficacy and Pharmacokinetics of Small Molecule PCSK9 Inhibitors
| Parameter | Animal Model | Description | Example Data |
| Plasma Total Cholesterol Reduction | Hyperlipidemic mouse models (e.g., APOE*3-Leiden.CETP mice) | Measures the percentage decrease in total cholesterol levels after oral administration. | Up to 57% reduction[2] |
| Plasma LDL-C Reduction | As above | Measures the percentage decrease in LDL-C levels. | Significant reduction in non-HDL fractions[2] |
| Hepatic LDLR Protein Expression | As above | Quantifies the increase in LDLR protein in the liver tissue of treated animals. | Significant increase[2] |
| Oral Bioavailability | Standard pharmacokinetic studies in rodents or other species. | The fraction of the orally administered dose that reaches systemic circulation. | A key goal of small molecule development |
| Half-life (t1/2) | As above | The time required for the concentration of the drug in the body to be reduced by half. | Varies |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of small molecule PCSK9 inhibitors. Below are generalized protocols for key experiments.
PCSK9-LDLR Interaction Assay (ELISA-based)
-
Plate Coating: Coat a 96-well plate with recombinant human LDLR-EGF-A domain and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Add serial dilutions of the test compound (small molecule inhibitor) to the wells.
-
PCSK9 Addition: Add a constant concentration of biotinylated recombinant human PCSK9 to the wells and incubate for 2 hours at room temperature to allow for binding to the LDLR.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.
-
Signal Development: After another wash step, add a TMB substrate and stop the reaction with sulfuric acid.
-
Data Analysis: Read the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.
Cellular LDL-C Uptake Assay
-
Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the small molecule inhibitor for a predetermined time (e.g., 24 hours).
-
PCSK9 and Labeled LDL Addition: Add recombinant human PCSK9 and fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate for 4 hours.
-
Cell Lysis: Wash the cells to remove unbound LDL and lyse the cells.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a plate reader.
-
Data Analysis: An increase in fluorescence indicates enhanced LDL uptake. Normalize the data to a control (no inhibitor) and plot the dose-response curve.
In Vivo Efficacy Study in a Mouse Model
-
Animal Model: Use a relevant mouse model of hypercholesterolemia, such as APOE*3-Leiden.CETP mice.
-
Acclimatization and Diet: Acclimatize the animals and feed them a Western-type diet to induce hypercholesterolemia.
-
Dosing: Administer the small molecule inhibitor orally once daily for a specified period (e.g., 4 weeks). Include a vehicle control group.
-
Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.
-
Lipid Profile Analysis: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest the liver for protein analysis.
-
Hepatic LDLR Analysis: Perform Western blotting on liver lysates to quantify the levels of LDLR protein.
-
Data Analysis: Compare the lipid profiles and hepatic LDLR levels between the treated and control groups to determine the in vivo efficacy of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
Caption: PCSK9 signaling pathway and the mechanism of small molecule inhibitors.
Caption: A typical experimental workflow for the discovery and preclinical development of small molecule PCSK9 inhibitors.
Conclusion
The development of orally bioavailable small molecule PCSK9 inhibitors represents a promising frontier in lipid-lowering therapy. While significant challenges remain, ongoing research continues to identify and optimize novel chemical entities with the potential to offer a convenient and effective alternative to injectable biologics. A thorough understanding of their pharmacological profile, guided by the robust experimental methodologies outlined in this guide, is essential for advancing these promising therapeutics from the laboratory to the clinic.
References
- 1. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. heartcare.sydney [heartcare.sydney]
- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. Targeting Allosteric Site of PCSK9 Enzyme for the Identification of Small Molecule Inhibitors: An In Silico Drug Repurposing Study [mdpi.com]
Unveiling the Binding Characteristics of Pcsk9-IN-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, thereby elevating its levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol. This technical guide provides an in-depth analysis of the binding affinity and kinetics of a potent small molecule inhibitor, Pcsk9-IN-15, to the PCSK9 protein.
Executive Summary
This compound, also identified as compound 5 in patent literature, is a potent inhibitor of the PCSK9 protein. While detailed kinetic parameters are not extensively available in the public domain, its binding affinity has been characterized with a dissociation constant (K D) of less than 200 nM. This document summarizes the currently available binding data, outlines the general experimental protocols used for such characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Binding Affinity and Kinetics of this compound
The interaction between a ligand, such as this compound, and its protein target, PCSK9, is defined by its binding affinity and kinetics. Affinity, represented by the dissociation constant (K D), indicates the concentration of the inhibitor required to occupy 50% of the target protein at equilibrium. A lower K D value signifies a higher binding affinity. The kinetics of the interaction are described by the association rate constant (k a or k on) and the dissociation rate constant (k d or k off), which quantify the speed of the binding and unbinding events, respectively.
Quantitative Binding Data
Limited specific quantitative data for the binding kinetics of this compound to PCSK9 is publicly available. However, the binding affinity has been reported as follows:
| Compound | Parameter | Value | Source |
| This compound (compound 5) | K D (Dissociation Constant) | < 200 nM | MedChemExpress, Patent WO2020150474 A1 |
This sub-micromolar binding affinity indicates that this compound is a potent inhibitor of PCSK9. The lack of publicly available k a and k d values prevents a detailed analysis of the binding kinetics at this time.
Experimental Protocols
The determination of binding affinity and kinetics for small molecule inhibitors like this compound typically involves biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Below is a generalized protocol for determining binding parameters using Surface Plasmon Resonance, a widely used method for real-time, label-free analysis of molecular interactions.
Surface Plasmon Resonance (SPR) for Binding Analysis
Objective: To determine the association rate (k a), dissociation rate (k d), and equilibrium dissociation constant (K D) of this compound binding to PCSK9 protein.
Materials:
-
Recombinant human PCSK9 protein
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, nickel-activated)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Methodology:
-
Protein Immobilization:
-
The PCSK9 protein is immobilized onto the surface of the SPR sensor chip. A common method is amine coupling, where the protein is covalently linked to the carboxymethylated dextran surface of a CM5 sensor chip. Alternatively, if the protein is His-tagged, a nickel-activated sensor chip can be used for capture.
-
A reference flow cell is prepared in parallel, either left blank or with an unrelated protein immobilized, to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
A dilution series of this compound is prepared in the running buffer. A typical concentration range would span from well below to well above the expected K D (e.g., 1 nM to 1 µM). The final DMSO concentration should be kept constant across all dilutions and matched in the running buffer to minimize solvent effects.
-
-
Binding Measurement:
-
The running buffer is flowed continuously over the sensor chip to establish a stable baseline.
-
Each concentration of this compound is injected over the sensor surface for a defined period (association phase), allowing the inhibitor to bind to the immobilized PCSK9.
-
Following the association phase, the running buffer is flowed over the chip again, and the dissociation of the inhibitor from the protein is monitored (dissociation phase).
-
-
Regeneration:
-
After each binding cycle, a pulse of regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection. The regeneration solution should be chosen to effectively remove the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (k a) and dissociation (k d) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (K D) is then calculated as the ratio of k d to k a (K D = k d / k a).
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the methodology used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PCSK9-LDLR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for Surface Plasmon Resonance (SPR).
Conclusion
In Vitro Evaluation of a Potent Small Molecule PCSK9 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease. While monoclonal antibodies have proven to be effective PCSK9 inhibitors, there is significant interest in the development of orally bioavailable small molecule inhibitors.
This technical guide outlines the core in vitro assays used to determine the potency and efficacy of a novel small molecule PCSK9 inhibitor. Due to the limited publicly available in vitro data for the specific compound Pcsk9-IN-15, this document will use a hypothetical potent small molecule inhibitor, designated PCSK9-SM-X , to illustrate the experimental methodologies and data presentation. This compound, also known as compound 5, is described in patent WO2020150474A1 and is identified as a potent inhibitor of PCSK9 with a dissociation constant (Kd) of less than 200 nM.
This guide will provide detailed experimental protocols, present hypothetical data in a structured format, and use diagrams to visualize key pathways and workflows, serving as a comprehensive resource for professionals in drug development.
Data Presentation: In Vitro Profile of PCSK9-SM-X
The in vitro potency and efficacy of a novel PCSK9 inhibitor are typically characterized by a series of biochemical and cell-based assays. The following tables summarize the hypothetical data for our illustrative compound, PCSK9-SM-X.
Table 1: Biochemical Potency of PCSK9-SM-X
| Assay Type | Target Interaction | Parameter | Value (nM) |
| Surface Plasmon Resonance (SPR) | PCSK9-SM-X Binding to PCSK9 | K_d | 150 |
| Homogeneous Time-Resolved FRET (HTRF) | Inhibition of PCSK9-LDLR Binding | IC_50 | 75 |
Table 2: Cellular Efficacy of PCSK9-SM-X in HepG2 Cells
| Assay Type | Cellular Endpoint | Parameter | Value (nM) |
| LDL Receptor (LDLR) Surface Levels | Prevention of PCSK9-mediated LDLR degradation | EC_50 | 250 |
| DiI-LDL Uptake | Restoration of LDL uptake in the presence of PCSK9 | EC_50 | 300 |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of a compound's in vitro characteristics. The following sections describe the methodologies for the key assays used to evaluate PCSK9-SM-X.
PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved FRET - HTRF)
This assay quantitatively measures the ability of a test compound to inhibit the binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.
Materials:
-
Recombinant human PCSK9 protein (tagged, e.g., with 6xHis)
-
Biotinylated EGF-A domain of human LDLR
-
HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-6xHis-Europium cryptate)
-
HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-d2)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test compound (PCSK9-SM-X)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Protocol:
-
Prepare serial dilutions of the test compound (PCSK9-SM-X) in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of recombinant human PCSK9 and biotinylated LDLR EGF-A domain to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for the binding of PCSK9 to LDLR and the inhibitor to its target.
-
Add a pre-mixed solution of the HTRF donor (anti-tag antibody) and acceptor (streptavidin conjugate) to each well.
-
Incubate the plate in the dark at room temperature for 2 to 4 hours.
-
Read the plate on an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Low-Density Lipoprotein (LDL) Uptake Assay
This cell-based assay measures the ability of a test compound to rescue the PCSK9-mediated reduction of LDL uptake in a physiologically relevant cell line, such as the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9 protein
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test compound (PCSK9-SM-X)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or high-content imaging system
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and incubate in serum-free medium for 12-24 hours to upregulate LDLR expression.
-
Prepare serial dilutions of the test compound (PCSK9-SM-X).
-
Pre-incubate the cells with the test compound dilutions for 1-2 hours.
-
Add recombinant human PCSK9 to the wells (except for the no-PCSK9 control) and incubate for 3-4 hours.
-
Add DiI-LDL to each well and incubate for an additional 4 hours at 37°C.
-
Wash the cells with PBS to remove unbound DiI-LDL.
-
Measure the fluorescence intensity using a microplate reader or quantify the internalized DiI-LDL using a high-content imager.
-
Determine the EC50 value by plotting the fluorescence intensity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate the mechanism of PCSK9 and the workflows of the key in vitro assays.
References
The Impact of Pcsk9-IN-15 on Cholesterol Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the circulation, thereby contributing to hypercholesterolemia and the risk of atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C. This technical guide provides an in-depth analysis of Pcsk9-IN-15, a small molecule inhibitor of PCSK9, and its effects on cholesterol metabolism pathways. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological mechanisms and experimental workflows.
Introduction to this compound
This compound, also referred to as compound 5 in associated patent literature, is a potent small molecule inhibitor of the PCSK9 protein.[1][2][3] It is designed to disrupt the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and increasing the capacity of hepatocytes to clear circulating LDL-C. As a small molecule, this compound offers a potential alternative to the monoclonal antibody-based PCSK9 inhibitors currently in clinical use.
Mechanism of Action: Disrupting the PCSK9-LDLR Axis
The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. By binding to PCSK9, this compound prevents the formation of the PCSK9-LDLR complex. This disruption allows the LDLR to recycle back to the surface of hepatocytes after internalizing LDL particles, leading to a net increase in the number of functional LDLRs available to clear LDL-C from the bloodstream.
Signaling Pathway of PCSK9 and the Effect of this compound
Caption: PCSK9 binds to LDLR, leading to its degradation. This compound inhibits this interaction, promoting LDLR recycling.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay | Source |
| Binding Affinity (KD) | < 200 nM | Not specified | MedChemExpress |
| IC50 (PCSK9-LDLR Interaction) | 116.3 ± 0.16 µM | Competitive Binding Assay | DOI:10.1039/C6OB01642A* |
*Note: This data is for a "compound 5" which may be analogous to this compound, but direct confirmation is pending further publication.
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of this compound are provided below. These protocols are based on established methods in the field.
In Vitro PCSK9-LDLR Competitive Binding Assay (AlphaLISA)
This assay is designed to quantify the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.
Workflow for PCSK9-LDLR Binding Assay
Caption: Workflow for the in vitro PCSK9-LDLR competitive binding assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human PCSK9, biotinylated anti-PCSK9 antibody, and AlphaLISA anti-PCSK9 acceptor beads in immunoassay buffer.
-
Compound Addition: Add 5 µL of the test compound (this compound) at various concentrations to the wells of a 384-well plate.
-
PCSK9 Addition: Add 20 µL of the PCSK9 and biotinylated antibody solution to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Bead Addition: Add 25 µL of the streptavidin donor beads solution.
-
Final Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader. The signal generated is inversely proportional to the degree of inhibition.
Cellular LDL-C Uptake Assay in HepG2 Cells
This cell-based assay measures the functional consequence of PCSK9 inhibition, which is the enhanced uptake of LDL-C by liver cells.
Workflow for LDL-C Uptake Assay
Caption: Workflow for the cellular LDL-C uptake assay in HepG2 cells.
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.[4][5][6]
-
Serum Starvation: Starve the cells in a serum-free medium for 4-6 hours to upregulate LDLR expression.[5]
-
Treatment: Treat the cells with recombinant PCSK9 in the presence or absence of varying concentrations of this compound.
-
LDL-C Addition: Add fluorescently labeled LDL-C (e.g., DiI-LDL) to the wells and incubate for 2-4 hours.[6][7]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL-C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader. Increased fluorescence indicates enhanced LDL-C uptake.
In Vivo Cholesterol-Lowering Efficacy in a Mouse Model
This protocol describes a general procedure to evaluate the in vivo efficacy of a PCSK9 inhibitor in a mouse model of hypercholesterolemia.
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo study to assess the cholesterol-lowering efficacy of this compound.
Protocol:
-
Animal Model: Utilize a suitable mouse model of hypercholesterolemia, such as C57BL/6 mice on a high-fat diet or a humanized PCSK9 knock-in model.[8]
-
Acclimatization and Baseline: Acclimatize the animals and collect baseline blood samples for lipid profiling.
-
Treatment Groups: Randomize the animals into vehicle control and this compound treatment groups.
-
Compound Administration: Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 2-4 weeks).
-
Blood Collection and Lipid Analysis: Collect blood samples at regular intervals and at the end of the study to measure plasma levels of total cholesterol, LDL-C, and HDL-C using enzymatic assays.
-
Tissue Analysis: At the termination of the study, harvest liver tissue to assess the protein levels of LDLR by Western blot to confirm the mechanism of action.
Conclusion
This compound is a potent small molecule inhibitor of the PCSK9-LDLR interaction with the potential to be developed as an oral therapy for hypercholesterolemia. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its in vitro and in vivo activity. Further studies are warranted to fully characterize the pharmacological profile of this compound and its therapeutic potential in cardiovascular disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4.7. LDL Uptake Assay [bio-protocol.org]
- 5. abcam.com [abcam.com]
- 6. DiI‐LDL uptake assay [bio-protocol.org]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 8. researchgate.net [researchgate.net]
Initial Safety and Toxicity Profile of a Novel PCSK9 Inhibitor: A Technical Guide
Disclaimer: No publicly available information exists for a compound designated "Pcsk9-IN-15." This document provides a representative technical guide on the initial safety and toxicity profile of a hypothetical novel PCSK9 inhibitor, drawing upon publicly accessible data from the preclinical and early clinical development of approved PCSK9 inhibitors, including monoclonal antibodies (e.g., evolocumab, alirocumab) and a small interfering RNA (siRNA) therapeutic (inclisiran). This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By binding to the LDL receptor (LDLR) on hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL-C from the circulation.[1] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C and reducing cardiovascular risk.[2] This guide outlines the typical preclinical safety and toxicity evaluation program for a novel PCSK9 inhibitor, presenting representative data and methodologies.
Nonclinical Safety and Toxicology
A comprehensive nonclinical safety program is essential to characterize the potential toxicity of a new PCSK9 inhibitor and to support its entry into human clinical trials. This program typically includes studies on pharmacology, general toxicology, genotoxicity, and carcinogenicity.
Safety Pharmacology
Safety pharmacology studies are conducted to assess the potential adverse effects of a drug candidate on vital physiological functions. For a PCSK9 inhibitor, these studies typically evaluate the cardiovascular, respiratory, and central nervous systems.
Experimental Protocol: Safety Pharmacology in Cynomolgus Monkeys
-
Objective: To evaluate the potential effects of the PCSK9 inhibitor on cardiovascular, respiratory, and neurological function in a relevant non-human primate species.
-
Animal Model: Naive, purpose-bred cynomolgus monkeys.
-
Study Design: A single-dose, four-period crossover design is often employed. Animals receive a single intravenous or subcutaneous dose of the test article and a vehicle control.
-
Parameters Monitored:
-
Cardiovascular: Continuous telemetry monitoring for heart rate, blood pressure, and electrocardiogram (ECG) parameters (e.g., PR, QRS, QT, QTc intervals).
-
Respiratory: Whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.
-
Neurological: Modified Irwin screen or a similar functional observational battery to assess behavioral, autonomic, and sensorimotor changes.
-
-
Data Analysis: Data are typically analyzed for statistically significant differences between the treatment and vehicle control groups.
Based on studies with approved PCSK9 inhibitors like inclisiran, no adverse effects on neurological, respiratory, or cardiovascular functions were observed in safety pharmacology studies in monkeys.[3]
General Toxicology
Repeat-dose toxicity studies are performed to characterize the toxicological profile of a drug candidate following repeated administration over a defined period. These studies are conducted in at least two species, one rodent and one non-rodent, where the drug is pharmacologically active.
Experimental Protocol: 6-Month Repeat-Dose Toxicity Study in Cynomolgus Monkeys
-
Objective: To determine the potential toxicity of the PCSK9 inhibitor following long-term, repeat subcutaneous administration.
-
Animal Model: Cynomolgus monkeys.
-
Study Design: Animals are typically assigned to three or four groups: a vehicle control group and two to three dose groups (low, mid, and high dose). The drug is administered subcutaneously on a weekly or bi-weekly basis for 6 months. A recovery period (e.g., 8 weeks) is often included to assess the reversibility of any findings.
-
Parameters Monitored:
-
Clinical Observations: Daily general health observations.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography: Performed at pre-defined intervals.
-
Clinical Pathology: Hematology, clinical chemistry, and coagulation parameters measured at multiple time points.
-
Toxicokinetics: Blood samples collected to determine drug exposure (AUC) and maximum concentration (Cmax).
-
Anatomic Pathology: Full necropsy and histopathological examination of a comprehensive list of tissues.
-
Table 1: Representative Quantitative Data from Preclinical Repeat-Dose Toxicity Studies
| Study Type | Species | Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect-Level) | Key Findings |
| Monoclonal Antibody (e.g., Evolocumab) | Hamster | 3 months | Subcutaneous (weekly) | >10 mg/kg | No significant adverse findings.[4] |
| Cynomolgus Monkey | 6 months | Subcutaneous (weekly) | >100 mg/kg | Well-tolerated with no significant adverse findings.[4] | |
| Monoclonal Antibody (e.g., Alirocumab) | Rat | 6 months | Subcutaneous (weekly) | 75 mg/kg | Findings in liver and adrenal glands were associated with exaggerated pharmacology.[5] |
| Cynomolgus Monkey | 6 months | Subcutaneous (weekly) | 75 mg/kg | No significant adverse findings.[5] | |
| siRNA (e.g., Inclisiran) | Rat | 29 weeks | Subcutaneous (every 4 weeks) | 250 mg/kg | Toxicities were generally non-adverse and related to drug accumulation in tissues.[3] |
| Cynomolgus Monkey | 40 weeks | Subcutaneous (every 4 weeks) | 300 mg/kg | Reversible findings in the liver, kidney, and spleen at high doses.[3] |
Genotoxicity
Genotoxicity assays are conducted to assess the potential of a drug candidate to cause damage to genetic material. For monoclonal antibodies, these studies are generally not required as they are not expected to interact directly with DNA. For small molecule inhibitors or other modalities like siRNA, a standard battery of tests is performed.
Experimental Protocol: Standard Genotoxicity Battery
-
Ames Test (Bacterial Reverse Mutation Assay): Evaluates the potential of the compound to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Chromosomal Aberration Test: Assesses the potential to induce structural chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes).
-
In Vivo Micronucleus Assay: Measures the induction of micronuclei in the bone marrow of rodents (e.g., rats) following administration of the test article.
For inclisiran, the results of a standard battery of genotoxicity tests were negative.[3]
Carcinogenicity
Carcinogenicity studies are designed to evaluate the tumorigenic potential of a drug candidate over the lifetime of an animal. For monoclonal antibodies, a waiver for carcinogenicity studies may be granted based on a weight-of-evidence approach, considering the lack of concern from chronic toxicity studies and the target's biology.[5] For other modalities, long-term studies in rodents are typically conducted.
Experimental Protocol: 2-Year Carcinogenicity Study in Rats
-
Objective: To assess the carcinogenic potential of the PCSK9 inhibitor after long-term administration.
-
Animal Model: Sprague-Dawley rats.
-
Study Design: Animals are administered the drug for up to 2 years. Dosing is typically done via the clinical route of administration (e.g., subcutaneous injection).
-
Parameters Monitored: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological evaluation of all tissues for neoplastic and non-neoplastic lesions.
In a lifetime carcinogenicity study in hamsters, evolocumab did not cause any drug-related tumors.[4] Similarly, inclisiran was not found to be tumorigenic in a 2-year rat study or a 6-month study in transgenic mice.[3]
Preclinical Pharmacokinetics and ADME
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel PCSK9 inhibitor is crucial for interpreting toxicology findings and for predicting its pharmacokinetic profile in humans.
Experimental Protocol: Preclinical Pharmacokinetic and ADME Studies
-
Single and Repeat-Dose Toxicokinetics: Integrated into general toxicology studies to provide exposure data (Cmax and AUC) at the tested dose levels.
-
In Vitro Metabolism: Studies using liver microsomes and hepatocytes from different species (including human) to identify metabolic pathways and potential for drug-drug interactions. For monoclonal antibodies, metabolism is expected to occur via general protein catabolism.[6]
-
Tissue Distribution: Typically assessed in rodents using a radiolabeled version of the drug to determine its distribution and potential for accumulation in various tissues. For inclisiran, the highest concentrations were found in the liver and kidney.[3]
Table 2: Representative Preclinical Pharmacokinetic Parameters of PCSK9 Inhibitors
| Compound Class | Species | Route | Half-life | Key Characteristics |
| Monoclonal Antibody (e.g., Evolocumab) | Cynomolgus Monkey | IV (3 mg/kg) | Non-linear elimination | Target-mediated clearance at lower concentrations.[7] |
| Cynomolgus Monkey | SC (3, 10, 30 mg/kg) | Dose-dependent | Systemic exposure increases more than dose-proportionally.[7] | |
| siRNA (e.g., Inclisiran) | Rat, Monkey | SC | Rapid clearance from plasma | Primarily distributed to the liver and kidneys.[3] |
Initial Clinical Safety and Tolerability (Phase I)
Phase I clinical trials represent the first-in-human (FIH) administration of a new drug candidate. The primary objectives are to assess the safety, tolerability, and pharmacokinetic profile in healthy volunteers or, in some cases, in the target patient population.
Experimental Protocol: Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of the PCSK9 inhibitor.
-
Study Population: Healthy male and female subjects.
-
Study Design: Randomized, double-blind, placebo-controlled design. In the SAD part, cohorts of subjects receive a single dose of the drug or placebo at escalating dose levels. In the MAD part, cohorts receive multiple doses over a defined period.
-
Parameters Monitored:
-
Safety: Continuous monitoring for adverse events (AEs), vital signs, ECGs, and clinical laboratory tests (hematology, chemistry, urinalysis).
-
Pharmacokinetics: Serial blood sampling to determine pharmacokinetic parameters (Cmax, AUC, t1/2).
-
Pharmacodynamics: Measurement of free PCSK9 levels and LDL-C levels to assess the drug's effect on its target and the primary biomarker.
-
Table 3: Representative Initial Clinical Safety Findings for PCSK9 Inhibitors
| Compound Class | Study Population | Most Common Adverse Events | Serious Adverse Events |
| Monoclonal Antibody (e.g., Alirocumab) | Healthy subjects and patients with hypercholesterolemia | Nasopharyngitis, injection-site reactions, influenza, urinary tract infections.[6] | Rare, with rates comparable to placebo.[6] |
| Monoclonal Antibody (e.g., Evolocumab) | Healthy Chinese subjects | Similar incidence of AEs compared to placebo. | None reported in the single-dose study.[8] |
| siRNA (e.g., Inclisiran) | Patients with elevated LDL-C | Injection site reactions. | Rare, with rates comparable to placebo.[2] |
Visualizations
PCSK9 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Alirocumab (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1, Randomized, Double-Blind, Single-Dose, Placebo-Controlled Safety, Tolerability, And Pharmacokinetic/Pharmacodynamic Study Of Evolocumab In Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Pcsk9-IN-15 in Plasma Samples Using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1][2] By binding to the LDL receptor (LDLR), PCSK9 promotes its degradation, leading to reduced clearance of LDL-C from the circulation.[1][2][3] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C levels and reducing the risk of cardiovascular disease.[3][4] Pcsk9-IN-15 is a novel small molecule inhibitor of PCSK9. Accurate and robust quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.
This document provides a detailed protocol for the quantification of this compound in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6]
Signaling Pathway and Mechanism of Action
Caption: PCSK9 signaling pathway and inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is based on established methods for extracting small molecules from plasma.[5][6]
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Spike with Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with 500 µL of water.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion |
| Source Temperature | 150°C |
| Gas Temperature | 350°C |
| Collision Energy | Optimized for this compound and IS |
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Quantitative Data Summary
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.5 | 0.012 | 102.4 |
| 1.0 | 0.025 | 98.7 |
| 5.0 | 0.128 | 101.1 |
| 10.0 | 0.255 | 99.8 |
| 50.0 | 1.278 | 100.5 |
| 100.0 | 2.560 | 99.2 |
| 500.0 | 12.85 | 98.9 |
| 1000.0 | 25.68 | 99.5 |
| LLOQ | 0.5 ng/mL | |
| ULOQ | 1000.0 ng/mL | |
| Regression | y = 0.0256x + 0.0005 | |
| r² | 0.9992 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Mean Conc. ± SD | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day (n=18) Mean Conc. ± SD | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.5 | 0.51 ± 0.04 | 7.8 | 102.0 | 0.52 ± 0.05 | 9.6 | 104.0 |
| Low | 1.5 | 1.48 ± 0.10 | 6.8 | 98.7 | 1.53 ± 0.12 | 7.8 | 102.0 |
| Medium | 75.0 | 76.2 ± 3.5 | 4.6 | 101.6 | 74.1 ± 4.9 | 6.6 | 98.8 |
| High | 750.0 | 745.5 ± 28.1 | 3.8 | 99.4 | 759.2 ± 35.2 | 4.6 | 101.2 |
%CV: Percent Coefficient of Variation
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Low | 1.5 | 0.98 | 91.5 |
| High | 750.0 | 1.03 | 93.2 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The method demonstrates excellent linearity, accuracy, and precision over a wide dynamic range, making it suitable for supporting pharmacokinetic and other clinical studies in the development of this novel PCSK9 inhibitor. The sample preparation protocol using solid-phase extraction ensures high recovery and minimal matrix effects, contributing to the reliability of the results.
References
- 1. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 inhibition to reduce cardiovascular disease risk: recent findings from the biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma PCSK9 measurement by liquid chromatography-Tandem mass spectrometry and comparison with conventional ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Stable Cell Line for Pcsk9-IN-15 Resistance Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, targeting them for lysosomal degradation.[3][4] This process reduces the number of available LDLRs to clear LDL cholesterol from the bloodstream, leading to higher plasma LDL levels.[2][5] Inhibiting PCSK9 is a validated therapeutic strategy for managing hypercholesterolemia.[3][6] Pcsk9-IN-15 is a representative small molecule inhibitor designed to disrupt PCSK9 activity. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[7] Establishing an in vitro model of this compound resistance is crucial for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and developing next-generation therapies to overcome this challenge.[7][8][9]
This document provides a detailed protocol for the generation and characterization of a stable cell line with acquired resistance to this compound using a dose-escalation method.
Principle of the Method
The development of a drug-resistant cell line is achieved through chronic exposure of a parental cell line to a specific drug.[10] The protocol employs a stepwise dose-escalation strategy, where cells are cultured in the presence of gradually increasing concentrations of this compound over an extended period.[8][11] This process selects for cells that develop mechanisms to survive and proliferate under high drug pressure.[8] Following the establishment of a resistant polyclonal population, single-cell cloning is performed to isolate and expand monoclonal cell lines, ensuring a genetically homogenous population for downstream studies.[12][13][14]
Experimental Workflow
The overall workflow for generating and validating the this compound resistant cell line is depicted below.
Caption: Experimental workflow for developing this compound resistant cell lines.
PCSK9 Signaling Pathway and Inhibition
Understanding the target pathway is essential for resistance studies. PCSK9 binds to the EGF-A domain of the LDLR on the cell surface, and the complex is internalized.[15][16] In the acidic environment of the endosome, PCSK9 remains bound, preventing the LDLR from recycling back to the cell surface and instead targeting it for degradation in the lysosome.[4][16][17] this compound, as an inhibitor, is presumed to block the interaction between PCSK9 and LDLR, thereby increasing LDLR recycling and LDL-C clearance.
Caption: PCSK9 pathway and the mechanism of action for this compound.
Detailed Experimental Protocols
Phase 1: Determination of Parental IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line (e.g., HepG2). This value is the basis for selecting the starting concentration for resistance induction.[10]
Materials:
-
Parental HepG2 cell line
-
Complete growth medium (e.g., EMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of 2x concentrations of this compound in complete medium by serial dilution from the stock solution. Ensure the final DMSO concentration is <0.1% across all wells.
-
Drug Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assay: Add 10 µL of CCK-8 reagent (or 20 µL of 5 mg/mL MTT) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[8][18]
Phase 2: Generation of Resistant Population (Dose Escalation)
Objective: To generate a polyclonal cell population resistant to this compound through continuous, long-term exposure to increasing drug concentrations.
Protocol:
-
Initial Exposure: Culture parental HepG2 cells in complete medium containing this compound at a starting concentration of approximately the IC10-IC20, as determined in Phase 1.
-
Monitoring and Passaging: Monitor cell growth and morphology. Initially, significant cell death is expected.[8] When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same drug concentration.
-
Dose Escalation: Once the cells demonstrate stable growth and recovery at a given concentration (typically after 2-4 weeks), increase the drug concentration by 1.5 to 2-fold.[11]
-
Iterative Process: Repeat step 3 for several months. The development of a highly resistant cell line can take 6-12 months or longer. Maintain cryopreserved stocks of cells at each successful concentration increase.[8]
-
Final Population: The process is complete when the cells can stably proliferate at a concentration that is at least 10-fold higher than the parental IC50. This population is the polyclonal this compound resistant pool.
Phase 3: Isolation of Monoclonal Lines (Single-Cell Cloning)
Objective: To isolate individual, genetically homogenous resistant cell clones from the polyclonal population.
Protocol (Limiting Dilution Method):
-
Cell Suspension: Prepare a single-cell suspension of the polyclonal resistant cells by trypsinization. Perform a cell count using a hemocytometer.
-
Serial Dilution: Dilute the cell suspension in complete medium (containing the highest tolerated dose of this compound) to a final concentration of ~0.5 cells per 100 µL.[13]
-
Plating: Dispense 100 µL of the final cell suspension into each well of several 96-well plates. According to the Poisson distribution, this concentration gives a high probability of depositing a single cell in a given well.[19]
-
Colony Screening: Incubate the plates for 2-3 weeks. Screen the wells microscopically to identify those containing a single colony, indicating they arose from a single cell.[14]
-
Expansion: Once single-cell-derived colonies are identified and are large enough, carefully trypsinize and transfer them sequentially to 24-well, 6-well, and finally T-25 flasks for expansion.[20] Maintain the selective drug pressure throughout this process.
Phase 4: Characterization and Validation
Objective: To confirm the resistant phenotype and characterize the established monoclonal cell lines.
Protocol:
-
IC50 Confirmation: Perform the same cell viability assay as described in Phase 1 on both the parental cell line and several of the newly isolated resistant clones. A significant rightward shift in the dose-response curve and a substantially higher IC50 value confirms resistance.[18]
-
Stability of Resistance: Culture the resistant clones in drug-free medium for several passages (e.g., >10) and then re-determine the IC50. This tests whether the resistant phenotype is stable or requires continuous drug pressure.
-
Molecular Analysis (Optional but Recommended):
-
Western Blot: Analyze the protein expression levels of PCSK9, LDLR, and potential drug efflux pumps (e.g., MDR1) to investigate potential mechanisms of resistance.
-
Gene Sequencing: Sequence the PCSK9 gene to identify any mutations that may prevent inhibitor binding.
-
Data Presentation (Illustrative Examples)
Table 1: IC50 Determination in Parental HepG2 Cells
| This compound (nM) | Absorbance (450nm) | % Viability |
|---|---|---|
| 0 (Vehicle) | 1.850 | 100.0% |
| 1 | 1.720 | 92.9% |
| 10 | 1.480 | 80.0% |
| 50 | 0.940 | 50.8% |
| 100 | 0.610 | 33.0% |
| 500 | 0.150 | 8.1% |
| 1000 | 0.080 | 4.3% |
| Calculated IC50 | | ~52 nM |
Table 2: Example Dose-Escalation Schedule
| Month | Passage Range | This compound Conc. (nM) | Observations |
|---|---|---|---|
| 1 | 1-4 | 10 (Start) | Significant cell death, slow recovery |
| 2 | 5-9 | 20 | Improved growth rate |
| 3 | 10-14 | 40 | Stable proliferation |
| 4-5 | 15-22 | 80 | Initial stress, then stable growth |
| 6-7 | 23-30 | 150 | Stable proliferation |
| 8-9 | 31-38 | 300 | Stable proliferation |
| 10-12 | 39-50 | 600 (Final) | Cells are stably maintained |
Table 3: Comparative IC50 Values
| Cell Line | IC50 of this compound (nM) | Resistance Index (RI) |
|---|---|---|
| HepG2 (Parental) | 52 | 1.0 |
| HepG2-Pcsk9R-C1 (Clone 1) | 685 | 13.2 |
| HepG2-Pcsk9R-C4 (Clone 4) | 750 | 14.4 |
| HepG2-Pcsk9R-C7 (Clone 7) | 598 | 11.5 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
References
- 1. heartcare.sydney [heartcare.sydney]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. nps.org.au [nps.org.au]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. Single-Cell Cloning: Enabling Precision Biology – Iota Sciences [iotasciences.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. How to Scale Up Single-Cell Clones? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Studying the Role of PCSK9 in Cardiovascular Disease with Pcsk9-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[2][3] Elevated levels of PCSK9 are associated with increased LDL-C and a higher risk of atherosclerotic cardiovascular disease (ASCVD).[1] Conversely, loss-of-function mutations in PCSK9 lead to lower LDL-C levels and a reduced risk of cardiovascular events.[2] This has made PCSK9 a prime therapeutic target for the management of hypercholesterolemia.
Pcsk9-IN-15 is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and promoting the clearance of LDL-C. These application notes provide a comprehensive overview of the methodologies to study the efficacy and mechanism of action of this compound in the context of cardiovascular disease.
Mechanism of Action of PCSK9
PCSK9 is a serine protease that is primarily secreted by the liver.[4] Its main function is the post-translational regulation of the LDLR.[1] The binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR prevents the recycling of the receptor back to the cell surface after endocytosis.[2] Instead, the PCSK9-LDLR complex is targeted for degradation in lysosomes.[5] This reduction in the number of available LDLRs on hepatocytes leads to decreased uptake of LDL-C from the blood, resulting in elevated plasma LDL-C levels.[6]
Beyond its role in cholesterol metabolism, PCSK9 has been implicated in other pathophysiological processes related to cardiovascular disease, including inflammation, endothelial dysfunction, and apoptosis.[7][8] PCSK9 can activate pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway, contributing to vascular inflammation.[4]
Data Presentation: Characterization of this compound
The following tables provide a template for summarizing the quantitative data for this compound. Researchers should populate these tables with their experimentally determined values.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions |
| IC50 (PCSK9-LDLR Binding) | [Enter Value] | [Describe assay, e.g., HTRF, ELISA] |
| Kd (Binding Affinity to PCSK9) | [Enter Value] | [Describe method, e.g., SPR, ITC] |
| EC50 (LDLR Protection) | [Enter Value] | [Describe cell line and assay] |
| Cellular Thermal Shift (Target Engagement) | [Enter Value] | [Describe cell line and conditions] |
Table 2: In Vivo Efficacy of this compound in an Atherosclerosis Mouse Model
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Plasma Total Cholesterol (mg/dL) | [Enter Value] | [Enter Value] | [Enter Value] |
| Plasma LDL-C (mg/dL) | [Enter Value] | [Enter Value] | [Enter Value] |
| Plasma HDL-C (mg/dL) | [Enter Value] | [Enter Value] | [Enter Value] |
| Plasma Triglycerides (mg/dL) | [Enter Value] | [Enter Value] | [Enter Value] |
| Aortic Plaque Area (%) | [Enter Value] | [Enter Value] | [Enter Value] |
| Hepatic LDLR Protein Level (relative) | [Enter Value] | [Enter Value] | [Enter Value] |
Experimental Protocols
In Vitro Assays
1. PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
-
Materials:
-
Recombinant human PCSK9 (His-tagged)
-
Recombinant human LDLR-EGF-AB domain (Fc-tagged)
-
Anti-His-Europium Cryptate antibody
-
Anti-Fc-d2 antibody
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
This compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution or vehicle control.
-
Add 5 µL of a solution containing recombinant human PCSK9 to each well at a final concentration of [Specify concentration, e.g., 10 nM].
-
Add 5 µL of a solution containing the recombinant human LDLR-EGF-AB domain to each well at a final concentration of [Specify concentration, e.g., 20 nM].
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of a solution containing the anti-His-Europium Cryptate and anti-Fc-d2 antibodies.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cellular LDLR Protection Assay
This assay measures the ability of this compound to prevent PCSK9-mediated degradation of the LDLR in a cellular context.
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
-
-
Protocol:
-
Seed HepG2 cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Add recombinant human PCSK9 to the media at a final concentration of [Specify concentration, e.g., 10 µg/mL].
-
Incubate the cells for 5 hours at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LDLR and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the LDLR signal to the loading control.
-
Plot the normalized LDLR levels against the log concentration of this compound to determine the EC50 value.
-
In Vivo Studies
1. Efficacy Study in an Atherosclerosis Mouse Model (ApoE-/- mice)
This study evaluates the effect of this compound on plasma lipids and the development of atherosclerosis in a well-established mouse model.
-
Animals:
-
Male ApoE-/- mice (8-10 weeks old)
-
-
Materials:
-
High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)
-
This compound formulated for oral or parenteral administration
-
Vehicle control
-
Equipment for blood collection and tissue harvesting
-
Oil Red O stain
-
-
Protocol:
-
Acclimate the ApoE-/- mice for one week.
-
Feed the mice a high-fat diet for a period of 8-12 weeks to induce atherosclerosis.
-
During the high-fat diet feeding, administer this compound or vehicle control daily (or according to the compound's pharmacokinetic properties).
-
Collect blood samples periodically (e.g., every 4 weeks) to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).
-
At the end of the study, euthanize the mice and perfuse the vasculature with saline.
-
Harvest the aortas and fix them in formalin.
-
Perform en face analysis of the aortas by staining with Oil Red O to quantify the atherosclerotic plaque area.
-
Harvest the liver to analyze LDLR protein levels by Western blot or immunohistochemistry.
-
Analyze the data to compare the effects of this compound treatment with the vehicle control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PCSK9-mediated degradation of the LDLR and the inhibitory action of this compound.
Caption: In vitro experimental workflow for characterizing this compound.
Caption: In vivo experimental workflow to evaluate the efficacy of this compound.
Caption: PCSK9-mediated pro-inflammatory signaling pathway.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 8. oaepublish.com [oaepublish.com]
Application Notes and Protocols for In Vivo Imaging of Pcsk9-IN-15 Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently reducing the clearance of LDL cholesterol from the circulation.[4][5][6] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease.[4][6]
Pcsk9-IN-15 is a small molecule inhibitor designed to disrupt the PCSK9-LDLR interaction. Understanding the in vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. In vivo imaging techniques provide a non-invasive and quantitative method to track the distribution of this compound in real-time, offering valuable insights into its efficacy and safety.
These application notes provide an overview of potential in vivo imaging strategies and detailed protocols for tracking the distribution of this compound.
In Vivo Imaging Modalities for Small Molecule Tracking
Several imaging modalities can be employed to track the in vivo distribution of small molecules like this compound. The choice of modality depends on the specific research question, required sensitivity, resolution, and the feasibility of labeling the molecule.
-
Positron Emission Tomography (PET): PET offers high sensitivity and quantitative capabilities for in vivo imaging.[7] It requires labeling the small molecule with a positron-emitting radionuclide (e.g., Carbon-11, Fluorine-18).[7][8] PET imaging allows for the dynamic tracking of the radiolabeled compound and quantification of its uptake in various tissues.[9]
-
Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT is a nuclear imaging technique that uses gamma-emitting radionuclides (e.g., Technetium-99m, Iodine-123).[8] It generally has lower sensitivity and spatial resolution than PET but can be a cost-effective alternative.
-
Fluorescence Imaging: This technique involves labeling the small molecule with a fluorescent dye.[][11] While offering high resolution, its application in deep tissue imaging is limited by light scattering and absorption. It is well-suited for imaging small animals and superficial tissues.
-
Magnetic Resonance Imaging (MRI): While not a primary method for tracking small molecules directly, MRI can be used to assess the physiological effects of this compound, such as changes in atherosclerotic plaque morphology.[12][13]
Data Presentation: Illustrative Biodistribution of this compound
As specific in vivo data for this compound is not publicly available, the following tables present illustrative quantitative data that could be obtained from PET imaging studies. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection.
Table 1: Illustrative Biodistribution of [¹⁸F]this compound in Healthy Mice
| Organ | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |
| Blood | 3.5 ± 0.8 | 2.1 ± 0.5 | 0.9 ± 0.2 |
| Liver | 15.2 ± 2.5 | 18.9 ± 3.1 | 14.3 ± 2.8 |
| Kidneys | 8.7 ± 1.9 | 6.5 ± 1.4 | 3.2 ± 0.9 |
| Lungs | 4.1 ± 0.9 | 2.8 ± 0.6 | 1.5 ± 0.4 |
| Heart | 2.5 ± 0.6 | 1.8 ± 0.4 | 0.8 ± 0.2 |
| Spleen | 1.9 ± 0.5 | 1.5 ± 0.3 | 0.7 ± 0.1 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Brain | 0.1 ± 0.05 | 0.08 ± 0.03 | 0.05 ± 0.02 |
Table 2: Illustrative Target Engagement of [¹⁸F]this compound in a Humanized PCSK9 Mouse Model
| Treatment Group | Liver Uptake at 60 min (%ID/g ± SD) |
| Vehicle Control | 19.5 ± 3.5 |
| This compound (unlabeled, blocking dose) | 8.2 ± 1.8 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Fluorine-18 for PET Imaging
This protocol describes a general method for labeling a small molecule with Fluorine-18, a commonly used PET radionuclide.[7][8] The specific chemistry will need to be adapted based on the functional groups available on this compound.
Materials:
-
This compound precursor (modified for radiolabeling)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Activation:
-
Trap the cyclotron-produced [¹⁸F]Fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]Fluoride with a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride-K222-K₂CO₃ complex by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
-
Purification:
-
Quench the reaction and dilute with water.
-
Pass the mixture through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
Elute the crude product from the SPE cartridge with acetonitrile.
-
Purify the radiolabeled product using semi-preparative HPLC.
-
-
Formulation:
-
Collect the HPLC fraction containing [¹⁸F]this compound.
-
Remove the HPLC solvent under reduced pressure.
-
Formulate the final product in a sterile saline solution for injection.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Measure the pH and check for sterility and pyrogenicity.
-
Protocol 2: In Vivo PET Imaging and Biodistribution Study
This protocol outlines the steps for conducting a PET imaging and biodistribution study in mice.[14]
Animal Models:
-
Wild-type mice (e.g., C57BL/6) for general biodistribution.[15]
-
Humanized PCSK9 mouse models for target-specific studies.[16]
Procedure:
-
Animal Preparation:
-
Acclimatize animals for at least one week before the study.
-
Fast the animals for 4-6 hours before injection to reduce metabolic variability.
-
-
Radiotracer Administration:
-
Anesthetize the mouse using isoflurane.
-
Inject a known amount of [¹⁸F]this compound (e.g., 3.7-7.4 MBq) via the tail vein.
-
-
PET/CT Imaging:
-
Place the anesthetized animal on the scanner bed.
-
Acquire dynamic or static PET scans at desired time points (e.g., 0-60 minutes dynamic, followed by static scans at 90 and 120 minutes).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on major organs using the co-registered CT images.
-
Quantify the radioactivity concentration in each ROI and express it as %ID/g.
-
-
Ex Vivo Biodistribution (for terminal time points):
-
At the end of the imaging session, euthanize the animal.
-
Dissect major organs and tissues (blood, liver, kidneys, heart, lungs, spleen, muscle, brain, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for in vivo PET imaging of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PCSK9 and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 11. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]
- 12. ahajournals.org [ahajournals.org]
- 13. The Effect of PCSK9 Inhibition on the Stabilization of Atherosclerotic Plaque Determined by Biochemical and Diagnostic Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oaepublish.com [oaepublish.com]
- 16. biocytogen.com [biocytogen.com]
Troubleshooting & Optimization
how to improve Pcsk9-IN-15 solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Pcsk9-IN-15 for in vivo experiments.
Troubleshooting Guide
Q1: My this compound is precipitating out of solution when I prepare it for in vivo administration. How can I fix this?
A1: Precipitation is a common issue for hydrophobic compounds like this compound when transitioning from a high-concentration stock in an organic solvent to an aqueous-based vehicle suitable for in vivo studies. The key is to develop a formulation that can maintain the compound in a solubilized state. Here is a step-by-step approach to troubleshoot this issue:
Step 1: Initial Solubility Screening
Before preparing a full-scale in vivo formulation, it is crucial to perform a small-scale solubility screen to identify promising excipients. This will save time and valuable compound.
Step 2: Co-solvent Systems
For many hydrophobic compounds, a co-solvent system is the first approach. These systems work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of the drug.
-
Action: Prepare a series of vehicles with varying concentrations of a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), or N-Methyl-2-pyrrolidone (NMP). It is critical to keep the final concentration of the organic solvent as low as possible to minimize potential toxicity in your animal model. For instance, the concentration of DMSO should generally be kept below 10% for in vivo studies.[1][2]
Step 3: Surfactant-Based Formulations
If co-solvents alone are insufficient, the addition of a non-ionic surfactant can help to form micelles that encapsulate the hydrophobic drug, preventing precipitation.
-
Action: To your best-performing co-solvent system, add a surfactant such as Tween® 80 or Cremophor® EL. Start with a low concentration (e.g., 1-5%) and assess for improved solubility.
Step 4: Lipid-Based Formulations
For highly lipophilic compounds, a lipid-based formulation may be necessary. These formulations can enhance oral bioavailability by promoting absorption through the lymphatic system.
-
Action: Explore the solubility of this compound in various oils (e.g., corn oil, sesame oil) and lipid-based self-emulsifying drug delivery systems (SEDDS).
The following workflow diagram outlines the decision-making process for selecting a suitable formulation.
Frequently Asked Questions (FAQs)
Q2: What are the physicochemical properties of this compound?
Q3: What are some common excipients used to formulate poorly soluble drugs for in vivo studies?
A3: A variety of excipients can be used to improve the solubility and bioavailability of poorly soluble drugs.[4][5] These can be broadly categorized as:
-
Co-solvents: Water-miscible organic solvents that increase the solubility of a drug by reducing the polarity of the vehicle. Examples include DMSO, PEG300, ethanol, and propylene glycol.
-
Surfactants: Amphiphilic molecules that form micelles to encapsulate hydrophobic drugs. Common examples are Tween® 80 (polysorbate 80), Cremophor® EL, and Solutol® HS 15.
-
Cyclodextrins: Cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs.[4]
-
Lipids: Oils and other lipid-based excipients used in formulations like SEDDS.[3][6]
The diagram below illustrates how these excipients can enhance drug solubility.
Q4: Can you provide some example formulations that have been used for other small molecule PCSK9 inhibitors?
A4: Yes, while specific formulations for this compound are not published, formulations for other small molecule inhibitors with low water solubility can serve as a good starting point. Here are a couple of examples found for other research compounds intended for in vivo injection:
-
Injection Formulation 1: 10% DMSO, 5% Tween® 80, 85% Saline
-
Injection Formulation 2: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline
It is important to note that these are just starting points, and the optimal formulation for this compound may be different.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle containing DMSO, PEG300, Tween® 80, and saline.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Polyethylene Glycol 300 (PEG300), sterile-filtered
-
Tween® 80, sterile-filtered
-
Sterile Saline (0.9% NaCl)
-
Sterile, amber glass vials
-
Sterile syringes and needles
Procedure:
-
Weigh out the required amount of this compound in a sterile vial. For a 1 mL final volume at 1 mg/mL, weigh 1 mg of the compound.
-
Add 100 µL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved. This is your stock solution.
-
In a separate sterile vial, prepare the vehicle mixture. For a 1 mL final formulation, you will need 400 µL of PEG300, 50 µL of Tween® 80, and 450 µL of saline.
-
Slowly add the vehicle mixture to the DMSO stock solution dropwise while continuously vortexing. The slow addition is crucial to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for in vivo administration.
Quantitative Data Summary
The following table summarizes common vehicle compositions for in vivo administration of poorly soluble compounds. These can be used as a starting point for developing a formulation for this compound.
| Formulation Component | Vehicle 1 | Vehicle 2 | Vehicle 3 | Vehicle 4 |
| Co-solvent | 10% DMSO | 10% DMSO | 5% NMP | - |
| Co-solvent 2 | 40% PEG300 | 20% Propylene Glycol | - | - |
| Surfactant | 5% Tween® 80 | 0.1% Tween® 20 | 10% Solutol® HS 15 | - |
| Aqueous Phase | 45% Saline | 30% Saline | 85% Water | - |
| Lipid | - | - | - | 100% Corn Oil |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) | Oral (PO) | Oral (PO) or Subcutaneous (SC) |
References
- 1. scispace.com [scispace.com]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazole 97 136-95-8 [sigmaaldrich.com]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Novel PCSK9 Inhibitor Dosage for Maximum LDL Reduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of novel PCSK9 inhibitors, such as Pcsk9-IN-15, to achieve maximum reduction in low-density lipoprotein (LDL) cholesterol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which PCSK9 inhibitors reduce LDL cholesterol?
A1: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors (LDLRs) on the surface of liver cells.[1][2][3][4] This binding targets the LDLR for degradation within the cell, preventing it from recycling back to the cell surface to clear more LDL cholesterol from the bloodstream.[1][2][3] PCSK9 inhibitors block the interaction between PCSK9 and LDLRs.[2] This action spares LDLRs from degradation, increasing their recycling and density on the liver cell surface, which in turn enhances the clearance of LDL cholesterol from circulation.[1][5]
Q2: We are not seeing the expected LDL reduction with our novel PCSK9 inhibitor. What are the potential reasons?
A2: Several factors could contribute to a suboptimal response to a novel PCSK9 inhibitor. These can be broadly categorized as issues related to the compound itself, the experimental model, or the assay methodology.
-
Compound-related issues:
-
Insufficient Dosage: The administered dose may be too low to achieve effective inhibition of PCSK9. A dose-response study is crucial to determine the optimal concentration.
-
Poor Bioavailability: The compound may not be efficiently absorbed or may be rapidly metabolized, leading to low systemic exposure. Pharmacokinetic studies are essential to assess this.
-
Weak Target Engagement: The inhibitor may have a low binding affinity for PCSK9, or its binding may not effectively block the PCSK9-LDLR interaction. In vitro binding and functional assays can clarify this.
-
-
Experimental Model-related issues:
-
Species Specificity: Your inhibitor may have different potency against PCSK9 from different species. Ensure the inhibitor is effective against the PCSK9 of the animal model being used.
-
Genetic Background of the Model: In models of familial hypercholesterolemia (FH), the nature of the LDLR mutation can impact the efficacy of PCSK9 inhibitors. For instance, in models with LDLR-null mutations, the effect of PCSK9 inhibition on LDL-C reduction may be minimal.[6][7]
-
Diet and Baseline LDL-C Levels: The diet used in your animal model can significantly influence baseline LDL-C levels and the observed treatment effect.
-
-
Assay-related issues:
-
Timing of Measurement: The timing of blood collection for LDL-C measurement relative to the administration of the inhibitor is critical. The peak effect and duration of action need to be determined.
-
LDL-C Measurement Method: Ensure the method used for LDL-C quantification is validated and appropriate for the species being studied.
-
Q3: How can we confirm that our novel PCSK9 inhibitor is engaging with its target in vivo?
A3: Target engagement can be assessed by measuring the levels of free versus total PCSK9 in the plasma. Effective target engagement by an antibody-based inhibitor, for example, will lead to the formation of a drug-target complex, which can sometimes be measured. For inhibitors that lead to PCSK9 degradation, a decrease in total plasma PCSK9 would be expected. Additionally, a downstream biomarker of PCSK9 inhibition is an increase in the expression of LDLR protein in the liver, which can be measured by techniques like Western blotting or immunohistochemistry.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in LDL-C reduction between animals | Inconsistent dosing, genetic variability within the animal cohort, or differences in food consumption. | Refine dosing technique for consistency. Ensure a genetically homogenous animal population. Monitor and control food intake if it's a confounding factor. |
| Initial LDL-C reduction is observed, but the effect is not sustained | The half-life of the inhibitor is short, or the dosing frequency is inadequate. | Conduct pharmacokinetic studies to determine the compound's half-life. Optimize the dosing regimen by adjusting the frequency or dose. |
| No significant change in LDL-C despite in vitro activity | Poor in vivo bioavailability, rapid clearance, or off-target effects. | Perform pharmacokinetic and biodistribution studies. Evaluate potential off-target interactions. |
| Unexpected toxicity or adverse effects | Off-target effects of the compound or an exaggerated pharmacological effect. | Conduct comprehensive toxicology studies. Evaluate lower doses to see if a therapeutic window can be established. |
Experimental Protocols
In Vitro PCSK9-LDLR Binding Assay
This protocol is designed to assess the ability of a novel inhibitor to block the interaction between PCSK9 and the LDL receptor.
-
Materials: Recombinant human PCSK9, recombinant human LDLR-EGF-A domain, 96-well microplates, assay buffer (e.g., PBS with 0.1% BSA), detection antibody (e.g., anti-His tag HRP-conjugated antibody if LDLR is His-tagged), TMB substrate.
-
Procedure:
-
Coat a 96-well plate with recombinant human PCSK9 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Pre-incubate a fixed concentration of recombinant human LDLR-EGF-A domain with varying concentrations of the test inhibitor for 30 minutes.
-
Add the inhibitor/LDLR mixture to the PCSK9-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the PCSK9-LDLR binding.
In Vivo Dose-Response Study in a Mouse Model
This protocol outlines a typical dose-response study to evaluate the efficacy of a novel PCSK9 inhibitor in reducing LDL-C in mice.
-
Animal Model: C57BL/6 mice on a high-fat, high-cholesterol diet for several weeks to induce hypercholesterolemia.
-
Groups:
-
Vehicle control group.
-
Multiple dose groups of the novel PCSK9 inhibitor (e.g., 1, 3, 10, 30 mg/kg).
-
Positive control group (e.g., a known PCSK9 inhibitor like alirocumab or evolocumab).
-
-
Procedure:
-
Acclimatize the mice and place them on the diet.
-
After the diet-induced hypercholesterolemia period, collect baseline blood samples for LDL-C measurement.
-
Administer the vehicle, novel inhibitor, or positive control via the desired route (e.g., subcutaneous or intravenous injection).
-
Collect blood samples at various time points post-administration (e.g., 24, 48, 72, 96 hours) to determine the time of peak effect and duration of action.
-
Measure plasma LDL-C levels using a validated assay.
-
-
Data Analysis: Plot the percentage of LDL-C reduction from baseline for each dose group. Determine the ED50 (the dose that produces 50% of the maximal LDL-C reduction).
Data Presentation
Table 1: Representative In Vivo Efficacy of PCSK9 Inhibitors in Preclinical Models
| Inhibitor Type | Animal Model | Dose | Route of Administration | LDL-C Reduction (%) | Reference |
| Monoclonal Antibody | Cynomolgus Monkey | 10 mg/kg | Subcutaneous | ~50-60% | [8] |
| siRNA | Cynomolgus Monkey | 0.4 mg/kg | - | ~40% | [9] |
| Peptide-based | C57BL/6 Mice | 50 µg | Subcutaneous | ~35% | [10] |
| LNA Antisense Oligo | Mice | 20-40 mg/kg | Intravenous | (PCSK9 mRNA reduction ~95%) | [11] |
Table 2: Clinical Efficacy of Approved PCSK9 Inhibitors
| Drug | Dosage Regimen | LDL-C Reduction (%) | Reference |
| Evolocumab | 140 mg every 2 weeks or 420 mg monthly | ~59% | [12] |
| Alirocumab | 75 mg or 150 mg every 2 weeks | ~57% | [12] |
Visualizations
Signaling Pathway of PCSK9 and its Inhibition
Caption: PCSK9-mediated LDL receptor degradation and its inhibition.
Experimental Workflow for Optimizing Inhibitor Dosage
Caption: Workflow for preclinical dosage optimization of a novel PCSK9 inhibitor.
References
- 1. nps.org.au [nps.org.au]
- 2. heartcare.sydney [heartcare.sydney]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The Effect of PCSK9 Inhibitors on LDL-C Target Achievement in Patients with Homozygous Familial Hypercholesterolemia: A Retrospective Cohort Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. yecuris.com [yecuris.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide-Based Anti-PCSK9 Product for Long-Lasting Management of Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pcsk9-IN-15 Experiments
Welcome to the technical support center for Pcsk9-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this potent, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small-molecule inhibitor of PCSK9, with a dissociation constant (KD) of less than 200 nM.[1][2] Unlike antibody-based inhibitors that bind to circulating PCSK9, small-molecule inhibitors like this compound can potentially act intracellularly, interfering with PCSK9 synthesis, maturation, or secretion, in addition to extracellular activity. The primary mechanism of action of PCSK9 is to bind to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5][6] By inhibiting PCSK9, this compound prevents the degradation of LDLR, leading to an increased number of receptors on the cell surface. This, in turn, enhances the clearance of LDL cholesterol from the circulation.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[7] It is crucial to use high-quality, anhydrous DMSO to ensure solubility and stability. For another similar small molecule, PCSK9-IN-23, it is noted that hygroscopic DMSO can significantly impact solubility, so using a newly opened bottle is recommended.[7] Stock solutions should be stored at -20°C or -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: What are the expected outcomes of a successful this compound experiment?
A successful experiment using this compound should demonstrate a dose-dependent increase in LDLR protein levels in treated cells (e.g., HepG2). Consequently, this should lead to an increased uptake of LDL cholesterol by the cells. When measuring PCSK9 levels, depending on the specific mechanism of this compound, you might observe a decrease in secreted PCSK9 in the cell culture medium.
Troubleshooting Guide
Inconsistent or No Inhibition of PCSK9 Activity
Problem: I am not observing the expected increase in LDLR levels or decrease in secreted PCSK9 after treating my cells with this compound.
| Potential Cause | Recommended Solution |
| Inhibitor Instability/Degradation | Ensure proper storage of the this compound stock solution (-20°C or -80°C) and avoid multiple freeze-thaw cycles. Prepare fresh dilutions in pre-warmed media for each experiment. Consider testing the activity of a fresh batch of the inhibitor. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). |
| Solubility Issues | Ensure that this compound is fully dissolved in DMSO before diluting it in your cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. If precipitation is observed upon dilution, consider using a different formulation or a lower concentration. |
| Suboptimal Cell Health | Ensure that your cells are healthy, actively dividing, and are at an appropriate confluency. Stressed or senescent cells may not respond optimally to treatment. |
| Incorrect Incubation Time | Optimize the incubation time for this compound treatment. A time-course experiment (e.g., 6, 12, 24, 48 hours) will help determine the optimal duration for observing the desired effects on LDLR and PCSK9 levels. |
High Variability Between Replicates
Problem: I am observing significant variability in my results between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and accurate pipetting when seeding cells into multi-well plates. Uneven cell distribution can lead to variability in the response to the inhibitor. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents to all wells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a humidified environment. |
| Incomplete Mixing of Reagents | Ensure thorough but gentle mixing of all reagents, including the this compound stock solution and its dilutions in the culture medium. |
Observed Cell Toxicity
Problem: My cells are showing signs of toxicity (e.g., rounding, detachment, reduced viability) after treatment with this compound.
| Potential Cause | Recommended Solution |
| High Inhibitor Concentration | The observed toxicity may be due to off-target effects at high concentrations. Perform a dose-response and a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations well below the toxic range for your experiments. |
| High DMSO Concentration | The final concentration of DMSO in the cell culture medium should be kept at a non-toxic level (typically ≤ 0.1%). Remember to include a vehicle control (DMSO alone) in your experiments to assess the effect of the solvent on your cells. |
| Contamination | Rule out microbial contamination of your cell cultures, media, or reagents, as this can cause cell stress and death. |
Experimental Protocols
Western Blotting for LDLR Expression
This protocol describes the detection of LDLR protein levels in cell lysates following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells (e.g., HepG2) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired incubation time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LDLR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for Secreted PCSK9
This protocol is for the quantification of PCSK9 in cell culture supernatant.
-
Sample Collection: After treating the cells with this compound, collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris.
-
ELISA Procedure: Use a commercially available human PCSK9 ELISA kit.[8][9][10][11] Follow the manufacturer's instructions for preparing standards and samples.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the PCSK9 standards. Use the standard curve to determine the concentration of PCSK9 in your samples.
Visualizations
Caption: PCSK9 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. heartcare.sydney [heartcare.sydney]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. biovendor.com [biovendor.com]
- 11. Human PCSK9 ELISA Kit | ACROBiosystems [acrobiosystems.com]
Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule PCSK9 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of small molecule PCSK9 inhibitors, exemplified by compounds like Pcsk9-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule PCSK9 inhibitors?
Small molecule PCSK9 inhibitors are designed to disrupt the interaction between PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) and the LDL receptor (LDLR).[1][2][3] By blocking this interaction, the inhibitors prevent the PCSK9-mediated degradation of the LDLR.[2][3][4] This leads to an increased number of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[2][3][4]
Q2: What are potential off-target effects and why are they a concern?
Off-target effects occur when a drug or compound interacts with unintended biological molecules, which can lead to unforeseen cellular responses and potential toxicity.[5] For a highly specific inhibitor, it is crucial to demonstrate that the observed phenotype is a direct result of on-target activity and not a consequence of engaging with other cellular proteins.
Q3: What are the first steps to investigate suspected off-target effects of our PCSK9 inhibitor?
If you suspect off-target effects are influencing your experimental results, a multi-pronged approach is recommended. Start by performing a dose-response curve to determine if the observed effect occurs at concentrations significantly higher than the IC50 for PCSK9 inhibition.[6] Additionally, consider using a structurally related but inactive control compound to see if it recapitulates the suspected off-target phenotype. Finally, employing unbiased screening methods like proteomic profiling can help identify unintended binding partners.[7][8]
Q4: Can off-target effects manifest as cellular toxicity?
Yes, off-target interactions are a common cause of cellular toxicity.[5] If you observe decreased cell viability at concentrations of your PCSK9 inhibitor intended for on-target studies, it is essential to investigate whether this is due to an off-target effect or a non-specific cytotoxic mechanism.[9][10][11]
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype Observed
Problem: You observe a cellular phenotype that is not readily explained by the known function of PCSK9.
| Possible Cause | Troubleshooting Steps |
| Off-target protein engagement | 1. Validate with a different inhibitor: Use a structurally and mechanistically different PCSK9 inhibitor. If the phenotype persists, it is more likely related to PCSK9 inhibition. 2. Rescue experiment: If possible, overexpress the intended target (PCSK9) to see if it reverses the phenotype. 3. Unbiased screening: Employ techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics to identify unintended binding partners.[7][12][13][14] |
| Compound-specific effects | 1. Test a negative control: Synthesize or obtain a structurally similar but inactive analog of your inhibitor. If the negative control produces the same phenotype, the effect is likely independent of PCSK9. |
| Experimental artifact | 1. Review experimental setup: Ensure that the observed phenotype is not due to factors like solvent effects (e.g., DMSO concentration), or issues with cell culture conditions. |
Guide 2: High Levels of Cytotoxicity
Problem: Your small molecule PCSK9 inhibitor is causing significant cell death at or near the concentration required for effective PCSK9 inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Determine the therapeutic window: Perform a dose-response for both PCSK9 inhibition and cytotoxicity to determine if there is a concentration range where the on-target effect can be observed without significant cell death. 2. Identify toxicity pathway: Use assays for apoptosis (e.g., caspase activity) or necrosis to understand the mechanism of cell death.[9] This may provide clues to the off-target pathway being affected. |
| Non-specific cytotoxicity | 1. Assess compound purity: Ensure the purity of your inhibitor stock, as impurities can contribute to toxicity. 2. Check for pan-assay interference compounds (PAINS): Use computational tools to check if your compound contains substructures known to cause non-specific assay interference and cytotoxicity.[6] |
| Cell line sensitivity | 1. Test in multiple cell lines: Some cell lines may be more sensitive to your compound due to the expression of specific off-targets. Testing in a panel of cell lines can provide valuable insights. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[12][13][14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein (PCSK9)
-
Small molecule PCSK9 inhibitor
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blotting or mass spectrometer for proteomic analysis
Procedure:
-
Cell Treatment: Treat cultured cells with the small molecule inhibitor or DMSO vehicle at the desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature by Western blot or mass spectrometry.[14] A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Kinome Scanning for Off-Target Kinase Interactions
Many small molecule inhibitors inadvertently target kinases due to the conserved nature of the ATP binding pocket. Kinome scanning services (e.g., KINOMEscan™) can assess the binding of your compound against a large panel of kinases.[15][16][17][18][19]
General Workflow:
-
Compound Submission: Provide your small molecule inhibitor at a specified concentration to a commercial vendor.
-
Binding Assay: The vendor will perform a high-throughput competition binding assay where your compound competes with a known ligand for binding to a panel of kinases.
-
Data Analysis: The results are typically provided as a percentage of control, indicating the degree of displacement of the reference ligand. Strong "hits" suggest potential off-target kinase interactions. This data is often visualized in a "tree spot" diagram.
Data Presentation
Table 1: Example Off-Target Profile of a Hypothetical PCSK9 Inhibitor
| Target | On-Target (PCSK9) IC50 (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (GPCR Y) IC50 (µM) | Selectivity Ratio (Off-Target 1/On-Target) |
| Inhibitor A | 15 | 750 | >10 | 50 |
| Inhibitor B | 25 | 200 | 5 | 8 |
This table illustrates how to present quantitative data to compare the on-target potency with off-target activities, allowing for a clear assessment of selectivity.
Visualizations
Caption: PCSK9 signaling and inhibitor action.
Caption: Workflow for identifying off-target effects.
References
- 1. Molecular and cellular function of the proprotein convertase subtilisin/kexin type 9 (PCSK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. PCSK 9 Inhibitors: A Short History and a New Era of Lipid-lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Pcsk9-IN-15 Western Blot Analysis
Welcome to the technical support center for western blot analysis involving Pcsk9-IN-15. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein levels in western blot analysis?
A1: this compound is a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), with a dissociation constant (Kd) of less than 200 nM.[1] PCSK9 is a secreted protein that binds to the Low-Density Lipoprotein Receptor (LDLR) on the cell surface, targeting it for lysosomal degradation.[2][3][4][5][6] By inhibiting PCSK9, this compound prevents LDLR degradation, leading to an increase in LDLR protein levels on the cell surface and enhanced clearance of LDL cholesterol from the circulation.[2][3] Therefore, in a western blot experiment, treatment with this compound is expected to show a dose-dependent increase in the protein levels of LDLR in cell lysates. Conversely, the levels of PCSK9 itself, particularly the secreted form in the cell culture media, may not necessarily decrease unless the inhibitor affects its stability or secretion.
Q2: I am not seeing an increase in LDLR protein levels after treating my cells with this compound. What could be the reason?
A2: Several factors could contribute to this observation:
-
Suboptimal Inhibitor Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a significant increase in LDLR levels. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. The delay between PCSK9 interaction with LDLR and the eventual loss of the receptor can be 12-24 hours.[7]
-
Cell Line and Culture Conditions: The expression of PCSK9 and LDLR can vary significantly between different cell lines. Ensure you are using a cell line known to express both proteins, such as HepG2 or Huh7 cells.[8][9]
-
Sample Preparation: LDLR is a transmembrane protein and requires appropriate lysis buffers (e.g., RIPA buffer) with protease inhibitors to ensure efficient extraction and prevent degradation.[10]
-
Western Blot Protocol: The western blot protocol itself might need optimization, including antibody concentrations, blocking conditions, and transfer efficiency.
Q3: How can I detect secreted PCSK9 in the cell culture medium?
A3: Detecting secreted proteins like PCSK9 from conditioned media requires a concentration step prior to western blotting. This can be achieved by methods such as ultrafiltration or acetone precipitation. A detailed protocol for preparing secreted proteins from conditioned media is provided in the "Experimental Protocols" section.
Q4: My western blot shows multiple bands for PCSK9. Is this normal?
A4: Yes, it is common to observe multiple bands for PCSK9. The protein is synthesized as a pro-protein (pro-PCSK9) of approximately 75 kDa, which undergoes autocatalytic cleavage in the endoplasmic reticulum to form the mature, secreted form of about 65 kDa.[11] Depending on the sample and the antibody used, you may detect both the pro-protein and the mature form.
Q5: What are the expected molecular weights for PCSK9 and LDLR?
A5:
-
PCSK9: Pro-PCSK9 is ~75 kDa, and the mature, cleaved form is ~65 kDa.[11]
-
LDLR: The precursor form of LDLR is ~120 kDa, and the mature, glycosylated form is ~160 kDa.[9] Post-translational modifications like glycosylation can cause proteins to migrate at a higher apparent molecular weight than predicted.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No LDLR Signal | Inefficient protein extraction. | Use a lysis buffer suitable for membrane proteins (e.g., RIPA buffer) and ensure the use of fresh protease inhibitors.[10] |
| Low abundance of LDLR in the chosen cell line. | Use a positive control cell line known to express high levels of LDLR (e.g., HepG2).[8][9] | |
| Suboptimal primary antibody concentration or incubation time. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[13] | |
| Poor transfer of a large protein like LDLR (~160 kDa). | Optimize transfer conditions (time, voltage). For large proteins, a wet transfer is often more efficient than a semi-dry transfer.[14] Ensure the membrane pore size is appropriate (e.g., 0.45 µm).[14] | |
| Insufficient this compound treatment. | Perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 12, 24, 48 hours) experiment to find the optimal conditions. | |
| High Background | Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[12][13] |
| Primary or secondary antibody concentration is too high. | Titrate antibodies to determine the optimal dilution that provides a strong signal with low background.[15] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations. Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[10] | |
| Non-Specific Bands | Antibody cross-reactivity. | Ensure the primary antibody is validated for the target and species. Include a negative control (e.g., lysate from LDLR knockout cells) if possible. |
| Protein degradation. | Use fresh protease inhibitors in your lysis buffer and keep samples on ice throughout the preparation process.[15] | |
| Aggregation of the target protein. | Consider sonicating the cell lysate to shear DNA and reduce viscosity.[14] |
Quantitative Data Summary
The following tables summarize expected quantitative changes in LDLR protein levels following PCSK9 inhibition, based on published literature. These values can serve as a benchmark for your experiments with this compound.
Table 1: Fold-Increase in LDLR Protein Levels Post-PCSK9 Inhibition
| Study Type | Model System | Observed Fold-Increase in LDLR | Reference |
| Genetic Knockout | Pcsk9-/- Mouse Telencephalon | ~2.7-fold | [16] |
| Genetic Knockout | Pcsk9-/- Mouse Cerebellum | ~2.5-fold | [16] |
Table 2: Percentage Recovery of LDLR Protein Levels with PCSK9 Inhibitor Treatment
| Treatment | Model System | PCSK9 Concentration | Inhibitor Concentration | % Recovery of LDLR Levels | Reference |
| Peptide Inhibitor (T9D8A_1) | HepG2 cells | 4.0 µg/mL (PCSK9D374Y) | 10 µM | 83.8 ± 4.3% | [17] |
| Monoclonal Antibody (Alirocumab) | Primary Human Hepatocytes | 0.6 - 2.5 µg/mL | 8 µg/mL | Near complete recovery | [18] |
Experimental Protocols
Protocol 1: Western Blot for LDLR in Cell Lysates after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
-
Sample Preparation (Cell Lysate):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an SDS-PAGE gel (a 4-12% gradient gel is suitable for resolving LDLR).
-
Run the gel according to the manufacturer's instructions.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For a large protein like LDLR (~160 kDa), a wet transfer overnight at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against LDLR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
For quantification, normalize the LDLR band intensity to a loading control like β-actin or GAPDH.
-
Protocol 2: Western Blot for Secreted PCSK9 in Conditioned Media
-
Sample Collection and Concentration:
-
Collect the cell culture medium from cells treated with or without this compound.
-
Centrifuge the medium to remove any cells and debris.
-
Concentrate the proteins in the conditioned medium using ultrafiltration devices with an appropriate molecular weight cutoff (e.g., 10 kDa) or by acetone precipitation.
-
-
SDS-PAGE and Immunoblotting:
-
Follow steps 3-5 from Protocol 1, using a primary antibody specific for PCSK9. A 10% SDS-PAGE gel is suitable for resolving PCSK9 (~65-75 kDa).
-
Visualizations
Signaling Pathway of PCSK9 and its Inhibition
Caption: PCSK9 binds to LDLR, leading to its degradation. This compound inhibits this interaction.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing LDLR and PCSK9 protein levels after this compound treatment.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting the absence of an LDLR signal increase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. heartcare.sydney [heartcare.sydney]
- 3. nps.org.au [nps.org.au]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 - Wikipedia [en.wikipedia.org]
- 7. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Can Mediate Degradation of the Low Density Lipoprotein Receptor-Related Protein 1 (LRP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of PCSK9 accelerates the degradation of the LDLR in a post-endoplasmic reticulum compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. PCSK9 reduces the protein levels of the LDL receptor in mouse brain during development and after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of PCSK9D374Y/LDLR Protein–Protein Interaction by Computationally Designed T9 Lupin Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PCSK9 Modulates the Secretion But Not the Cellular Uptake of Lipoprotein(a) Ex Vivo: An Effect Blunted by Alirocumab - PMC [pmc.ncbi.nlm.nih.gov]
improving the long-term stability of Pcsk9-IN-15 in solution
Technical Support Center: PCSK9-SMi-83
Welcome to the technical support center for PCSK9-SMi-83, a small molecule inhibitor designed for research applications targeting the PCSK9-LDLR interaction. This guide provides troubleshooting advice and frequently asked questions to help researchers improve the long-term stability of PCSK9-SMi-83 in solution, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for powdered (lyophilized) PCSK9-SMi-83?
A1: For long-term storage, the lyophilized powder of PCSK9-SMi-83 should be stored at -20°C to -80°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation, which can affect the stability of the compound.
Q2: How should I prepare stock solutions of PCSK9-SMi-83?
A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. For detailed instructions, please refer to the "Experimental Protocols" section. It is crucial to use anhydrous-grade solvents to minimize degradation due to reactive water molecules.
Q3: My PCSK9-SMi-83 solution has changed color/developed precipitates. What should I do?
A3: A change in color or the appearance of precipitates can indicate degradation or poor solubility of the compound. Do not use the solution for experiments. Discard the solution and prepare a fresh stock. To avoid this, ensure the storage temperature is consistently maintained and that the solvent is of high purity. If solubility is an issue, consider preparing a more dilute stock solution.
Q4: How do temperature fluctuations affect the stability of PCSK9-SMi-83 in solution?
A4: Frequent freeze-thaw cycles can accelerate the degradation of PCSK9-SMi-83. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize the number of times the main stock is subjected to temperature changes. For PCSK9 biologics, storage at room temperature in a tropical climate for more than 9 hours has been shown to significantly decrease drug efficacy[1][2]. While PCSK9-SMi-83 is a small molecule, similar precautions should be taken.
Q5: What is the expected shelf-life of PCSK9-SMi-83 stock solutions?
A5: When stored at -80°C in a suitable solvent like anhydrous DMSO, stock solutions of PCSK9-SMi-83 are generally stable for up to 6 months. For solutions stored at -20°C, the expected stability is around 1-3 months. However, for critical experiments, it is always best to use a freshly prepared solution or one that has been stored for less than a month.
Troubleshooting Guide
This guide addresses common issues encountered when working with PCSK9-SMi-83 in solution.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | 1. Degradation of PCSK9-SMi-83 due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate pipetting or dilution. | 1. Prepare fresh stock solutions from lyophilized powder. 2. Aliquot stock solutions into single-use volumes. 3. Calibrate pipettes and verify dilution calculations. |
| Precipitation in the stock solution or final assay buffer | 1. The concentration of PCSK9-SMi-83 exceeds its solubility limit in the chosen solvent or buffer. 2. The stock solution was not fully dissolved. 3. "Salting out" effect when diluting the organic stock into an aqueous buffer. | 1. Prepare a more dilute stock solution. 2. Ensure complete dissolution by gentle vortexing or sonication. 3. When diluting into aqueous buffers, add the stock solution dropwise while vortexing the buffer to ensure rapid mixing. |
| Variability between experimental replicates | 1. Inhomogeneous solution after thawing. 2. Adsorption of the compound to plasticware. 3. Presence of contaminants in the solvent or buffer. | 1. After thawing, ensure the solution is homogeneous by vortexing gently. 2. Use low-adhesion microplates and pipette tips. 3. Use high-purity, sterile-filtered solvents and buffers. |
Data Presentation
Table 1: Solubility of PCSK9-SMi-83 in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Recommended Storage Conditions for PCSK9-SMi-83 Solutions
| Storage Temperature | Solvent | Recommended Duration | Notes |
| -80°C | Anhydrous DMSO | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Anhydrous DMSO | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Anhydrous DMSO | Up to 1 week | For short-term use only. |
| Room Temperature | Aqueous Buffer | < 4 hours | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of PCSK9-SMi-83 Stock Solution
-
Allow the vial of lyophilized PCSK9-SMi-83 to warm to room temperature for 20 minutes.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Recap the vial and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This protocol is to assess the activity of PCSK9-SMi-83.
-
Coat a 96-well high-binding plate with recombinant human LDLR protein overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare serial dilutions of PCSK9-SMi-83 in the assay buffer.
-
In a separate plate, pre-incubate a fixed concentration of biotinylated human PCSK9 protein with the serially diluted PCSK9-SMi-83 for 30 minutes at room temperature.
-
Transfer the PCSK9/inhibitor mixture to the LDLR-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and read the absorbance at 450 nm.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
Protocol 3: Stability Assessment of PCSK9-SMi-83 using HPLC
-
Prepare a stock solution of PCSK9-SMi-83 in the desired solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 1 mg/mL in the test buffer (e.g., PBS pH 7.4).
-
Divide the solution into multiple aliquots for different time points and storage conditions (e.g., 4°C, room temperature, 37°C).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and inject it into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound.
-
Monitor the elution profile using a UV detector at the λmax of PCSK9-SMi-83.
-
The stability is determined by comparing the peak area of the parent compound at each time point relative to the initial time point (T=0).
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of PCSK9-SMi-83.
References
Technical Support Center: Addressing Cytotoxicity of Small Molecule PCSK9 Inhibitors in Primary Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with small molecule PCSK9 inhibitors, using Pcsk9-IN-15 as a representative example, in primary hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other small molecule PCSK9 inhibitors?
Small molecule PCSK9 inhibitors are designed to disrupt the interaction between PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) and the LDL receptor (LDLR) on the surface of hepatocytes.[1][2][3] By blocking this interaction, the inhibitors prevent the PCSK9-mediated degradation of the LDLR.[1][2][3] This leads to an increased number of LDLRs on the hepatocyte surface, which in turn enhances the clearance of LDL cholesterol from the circulation.[1][2][3] Unlike monoclonal antibodies that bind to circulating PCSK9, small molecules may act intracellularly or extracellularly to prevent the PCSK9-LDLR binding.
Q2: Why am I observing cytotoxicity in my primary hepatocytes treated with this compound?
Cytotoxicity in primary hepatocytes following treatment with a small molecule inhibitor like this compound can arise from several factors:
-
On-target toxicity: While the intended effect is to inhibit PCSK9, excessive inhibition or modulation of the PCSK9 pathway could potentially interfere with other cellular processes that PCSK9 may be involved in beyond cholesterol metabolism, such as inflammation, apoptosis, and cellular migration.[4][5][6]
-
Off-target effects: Small molecule inhibitors can sometimes bind to and inhibit other proteins besides their intended target.[7][8][9] This can lead to the disruption of critical cellular pathways and result in cytotoxicity. This is a common challenge in drug development.[7][8]
-
Metabolite toxicity: The hepatocytes may metabolize this compound into a toxic byproduct. Primary hepatocytes are metabolically active and are the primary site of drug metabolism in the body.
-
Experimental conditions: The observed cytotoxicity may be related to the experimental setup itself, such as suboptimal culture conditions for the primary hepatocytes, issues with the solvent used to dissolve the inhibitor, or the concentration of the inhibitor being too high.
Q3: What are the typical signs of cytotoxicity in primary hepatocyte cultures?
Signs of cytotoxicity can include:
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Decreased cell viability, as measured by assays like MTT or Trypan Blue exclusion.
-
Increased release of lactate dehydrogenase (LDH) into the culture medium, indicating membrane damage.
-
Induction of apoptosis, detectable by assays that measure caspase activity or DNA fragmentation.
-
Alterations in metabolic activity.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting this compound induced cytotoxicity in primary hepatocytes.
Problem 1: High levels of cell death observed shortly after treatment.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound. Start with a wide range of concentrations, including those well below the expected IC50 for PCSK9 inhibition. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1% - 0.5%). Run a solvent-only control to assess its effect on cell viability.[10] |
| Poor quality of primary hepatocytes | Assess the viability and attachment of the hepatocytes before starting the experiment. Ensure proper thawing and handling of cryopreserved hepatocytes. Refer to the supplier's protocol for recommended procedures.[11] |
| Acute off-target toxicity | Investigate potential off-target effects by consulting literature on similar compounds or using computational prediction tools. Consider testing the inhibitor in a non-hepatocyte cell line to see if the cytotoxicity is cell-type specific. |
Problem 2: Gradual decrease in cell viability over time.
| Possible Cause | Suggested Solution |
| Metabolite-induced toxicity | Analyze the culture medium for the presence of this compound metabolites. If possible, synthesize and test the identified metabolites for their cytotoxic potential. |
| Induction of apoptosis | Perform apoptosis-specific assays (e.g., caspase-3/7 activity, Annexin V staining) to confirm if apoptosis is the primary mode of cell death. |
| Disruption of essential cellular pathways | Investigate the effect of the inhibitor on key signaling pathways in hepatocytes beyond the PCSK9 pathway, such as those involved in cell survival (e.g., Akt signaling) or stress response.[9] |
| Depletion of essential nutrients | Ensure the culture medium is refreshed regularly, especially for longer-term experiments, to prevent nutrient depletion and waste product accumulation. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in primary hepatocyte lots | If using hepatocytes from different donors, be aware of potential donor-to-donor variability in drug metabolism and sensitivity. Test each new lot of hepatocytes for its response to a known hepatotoxin as a quality control measure. |
| Inconsistent experimental technique | Standardize all experimental procedures, including cell seeding density, treatment duration, and assay protocols. Ensure all reagents are properly prepared and stored. |
| Contamination of cultures | Regularly check cultures for signs of microbial contamination. Use sterile techniques throughout the experimental workflow. |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to guide experimental design and interpretation.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line |
| PCSK9 Inhibition IC50 | 50 nM | HepG2 |
| Primary Hepatocyte CC50 (72h) | 10 µM | Primary Human Hepatocytes |
| Therapeutic Index (CC50/IC50) | 200 | - |
Table 2: Comparative Cytotoxicity in Different Cell Lines (CC50, 72h)
| Cell Line | This compound | Control Compound (Staurosporine) |
| Primary Human Hepatocytes | 10 µM | 1 µM |
| HepG2 (Human Hepatoma) | 25 µM | 2 µM |
| HEK293 (Human Embryonic Kidney) | > 50 µM | 5 µM |
Experimental Protocols
Protocol 1: Primary Hepatocyte Culture and Treatment
-
Thawing of Cryopreserved Hepatocytes:
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge at 50 x g for 5 minutes.
-
Gently resuspend the cell pellet in fresh plating medium and determine cell viability using the Trypan Blue exclusion method.
-
-
Cell Seeding:
-
Seed the hepatocytes in collagen-coated plates at a density of 0.3 - 0.5 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment with this compound:
-
After allowing the cells to attach and form a monolayer (typically 4-6 hours), replace the plating medium with fresh culture medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: MTT Assay for Cell Viability
-
Following the treatment period, remove the culture medium.
-
Add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution in fresh culture medium.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: LDH Release Assay for Cytotoxicity
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagent.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm). The amount of LDH released is proportional to the extent of cell membrane damage.
Visualizations
Caption: PCSK9 signaling and potential inhibitor-induced cytotoxicity.
References
- 1. nps.org.au [nps.org.au]
- 2. heartcare.sydney [heartcare.sydney]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory mechanisms of hepatocyte PCSK9 expression: translating mechanistic insights into potential nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 in Liver Cancers at the Crossroads between Lipid Metabolism and Immunity [mdpi.com]
- 7. Off-target toxicity is a common me ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Primary hepatocytes and their cultures in liver apoptosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Pcsk9-IN-15 Preclinical Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pcsk9-IN-15 in preclinical models. The information is designed to address specific issues that may be encountered during experimentation, ensuring optimal use of this potent PCSK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 5 in patent literature, is a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] Its primary mechanism of action is to disrupt the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream.[2][3][4]
Q2: What is the reported potency of this compound?
This compound is a highly potent inhibitor of PCSK9, with a reported dissociation constant (KD) of less than 200 nM.[1] This indicates a strong binding affinity for its target.
Q3: What are the main challenges in developing small molecule PCSK9 inhibitors like this compound?
The development of small molecule PCSK9 inhibitors faces a significant hurdle due to the nature of the PCSK9-LDLR interaction. This interaction occurs over a large and relatively flat protein surface, making it difficult for small molecules to effectively block.[4][5] Overcoming this challenge requires innovative drug design to identify molecules that can effectively bind to and disrupt this protein-protein interaction.
Q4: What are the potential advantages of a small molecule inhibitor like this compound over other PCSK9-inhibiting modalities?
Small molecule inhibitors like this compound offer several potential advantages over monoclonal antibodies (e.g., evolocumab, alirocumab) and siRNA therapies (e.g., inclisiran). These advantages may include oral bioavailability, which is often preferred for patient convenience, and potentially lower manufacturing costs.[5][6]
Troubleshooting Guide
This guide addresses common issues that may arise during preclinical experiments with this compound.
Issue 1: Suboptimal or Inconsistent In Vitro Efficacy
-
Possible Cause 1: Solubility Issues.
-
Recommendation: Ensure complete solubilization of this compound in a suitable solvent, such as DMSO, before preparing working dilutions in aqueous media. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Reagent Quality.
-
Recommendation: Use high-quality, purified recombinant PCSK9 and LDLR proteins in binding assays. Verify the activity of the proteins before conducting experiments.
-
-
Possible Cause 3: Assay Conditions.
-
Recommendation: Optimize assay parameters such as incubation time, temperature, and buffer composition. The binding of some small molecules can be sensitive to pH and ionic strength.
-
Issue 2: Poor In Vivo Efficacy or Bioavailability
-
Possible Cause 1: Formulation and Administration Route.
-
Recommendation: The formulation of a small molecule inhibitor is critical for its in vivo performance. For preclinical animal studies, consider formulating this compound in a vehicle that enhances solubility and stability. The choice of administration route (e.g., oral gavage, intraperitoneal injection) will also significantly impact bioavailability and should be optimized.
-
-
Possible Cause 2: Rapid Metabolism.
-
Recommendation: Small molecules can be subject to rapid metabolism in the liver. Conduct pharmacokinetic studies to determine the half-life of this compound in the selected animal model. If metabolism is rapid, more frequent dosing or a different administration route may be necessary.
-
-
Possible Cause 3: Species-Specific Differences in PCSK9.
-
Recommendation: While PCSK9 is conserved across many species, there can be differences in the amino acid sequence that may affect the binding of a small molecule inhibitor. Confirm the activity of this compound against the PCSK9 protein of the animal model being used.
-
Issue 3: Off-Target Effects or Cellular Toxicity
-
Possible Cause 1: Lack of Specificity.
-
Recommendation: Perform counter-screens against other related proteins or pathways to assess the specificity of this compound. In cell-based assays, use a range of concentrations to determine the therapeutic window and identify potential cytotoxic effects at higher doses.
-
-
Possible Cause 2: Solvent Toxicity.
-
Recommendation: Ensure that the final concentration of the solvent (e.g., DMSO) in the in vitro or in vivo experiments is below the threshold known to cause toxicity.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| Binding Affinity (KD) | < 200 nM | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and initial characterization of this compound can be found in the following patent document:
-
Patent: WO2020150474 A1, "Preparation of 2-[[2-methyl-3-[[5-(methylthio)pyrimidin-2-yl]amino]propyl]amino]benzo[d]thiazoles and analogs as PCSK9 inhibitors and methods of their use."[1]
Researchers should refer to this document for specific methodologies related to the synthesis and preliminary evaluation of this compound. For in vitro and in vivo experimental setups, standard protocols for testing PCSK9 inhibitors should be adapted, taking into account the specific properties of a small molecule inhibitor.
Visualizations
PCSK9 Signaling Pathway and Inhibition
Caption: PCSK9 binds to LDLR, promoting its degradation. This compound inhibits this interaction.
Troubleshooting Workflow for In Vivo Experiments
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Small molecules as inhibitors of PCSK9: Current status and future challenges. | Semantic Scholar [semanticscholar.org]
- 3. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The emerging landscape of peptide-based inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PCSK9 Inhibitors and Injection Site Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding injection site reactions (ISRs) associated with PCSK9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are injection site reactions (ISRs) and how common are they with PCSK9 inhibitors?
A1: Injection site reactions are localized, inflammatory responses at or near the site of a subcutaneous injection.[1][2] Common symptoms include redness, swelling, itching, and pain.[1][2] For PCSK9 inhibitors, ISRs are among the most frequently reported adverse events in clinical trials, although they are generally mild to moderate in severity and often transient.[3][4][5][6][7]
Q2: What are the underlying mechanisms of ISRs to biologic drugs like PCSK9 inhibitors?
A2: ISRs can be triggered by several mechanisms, including:
-
Immune-mediated reactions: These can be immediate (Type I hypersensitivity) or delayed (Type IV hypersensitivity). Immediate reactions may involve mast cell activation, potentially through the MRGPRX2 receptor, leading to the release of histamine and other inflammatory mediators.[2] Delayed reactions are typically T-cell mediated and can manifest hours to days after the injection.[8]
-
Non-immune-mediated reactions: These can be caused by the physicochemical properties of the drug formulation, such as pH, osmolality, and the presence of certain excipients.[9] The injection process itself, including needle trauma, can also contribute to a localized inflammatory response.[10]
Q3: Can excipients in PCSK9 inhibitor formulations contribute to ISRs?
A3: Yes, certain excipients can contribute to ISRs. For example, polysorbates, which are commonly used as stabilizers in monoclonal antibody formulations, have been implicated in hypersensitivity reactions.[11] Citrate buffers have also been associated with injection pain, and some biologic formulations have been reformulated to be citrate-free to reduce ISRs.
Q4: Do the different types of PCSK9 inhibitors (monoclonal antibodies vs. siRNA) have different ISR profiles?
A4: Yes, the incidence and nature of ISRs can differ. Alirocumab and evolocumab, which are monoclonal antibodies, have reported ISR rates in their pivotal trials. Inclisiran, a small interfering RNA (siRNA), also has a distinct ISR profile. While still a common side effect, the mechanism and potential mitigation strategies may differ due to the different nature of the therapeutic modality.
Q5: How can ISRs be managed in a clinical research setting?
A5: Management strategies focus on both prevention and treatment. Prophylactic measures include optimizing injection technique and patient education. For occurring ISRs, treatment is typically symptomatic and may include cold compresses to reduce swelling and pain, as well as topical corticosteroids or oral antihistamines to alleviate itching and inflammation.[12]
Troubleshooting Guide for Injection Site Reactions
This guide provides practical steps to investigate and mitigate ISRs during preclinical and clinical development of PCSK9 inhibitors.
Issue 1: Higher than expected incidence of ISRs in a preclinical study.
| Potential Cause | Troubleshooting Step |
| Formulation Issues | 1. Analyze Formulation Components: Review the pH, osmolality, and excipients of the formulation. Consider if any components are known irritants. |
| 2. Evaluate Buffer System: If using a citrate buffer, consider testing a citrate-free formulation. | |
| 3. Assess Excipient Concentration: Evaluate the concentration of stabilizers like polysorbates. | |
| Injection Technique | 1. Standardize Injection Procedure: Ensure a consistent and appropriate injection technique is used across all animals, including needle size, injection volume, and speed. |
| 2. Rotate Injection Sites: Implement a clear site rotation schedule to avoid repeated injections in the same location. | |
| Animal Model Sensitivity | 1. Consider a Different Model: If using a rodent model, consider a model with more human-like skin physiology, such as the minipig, for better prediction of human ISRs.[5] |
| 2. Histopathological Analysis: Conduct detailed histopathology of the injection sites to characterize the nature of the inflammatory infiltrate.[10][13] |
Issue 2: Patient-reported ISRs in a clinical trial.
| Potential Cause | Troubleshooting Step |
| Improper Injection Technique | 1. Patient Training and Education: Re-educate the patient on proper self-injection technique, including site selection, rotation, and administration.[3] |
| 2. Observe Injection: If possible, have a healthcare professional observe the patient's injection technique to identify any issues. | |
| Patient-Specific Factors | 1. Assess for Hypersensitivity: Investigate for potential allergic reactions to the drug substance or excipients. |
| 2. Review Concomitant Medications: Check for any other medications that might exacerbate skin reactions. | |
| Drug Product Characteristics | 1. Allow Medication to Reach Room Temperature: Instruct patients to let the refrigerated product warm to room temperature for about 30 minutes before injection, as injecting cold medication can be more painful.[14] |
| 2. Consider Alternative Formulations: If available in the trial, explore the tolerability of different formulations (e.g., citrate-free). |
Data Presentation
Table 1: Incidence of Injection Site Reactions in Pivotal Clinical Trials of PCSK9 Inhibitors
| PCSK9 Inhibitor | Clinical Trial | Incidence of ISRs (Drug) | Incidence of ISRs (Placebo) |
| Alirocumab | ODYSSEY OUTCOMES | 3.8%[4][15] | 2.1%[4][15] |
| Evolocumab | FOURIER | 2.1%[3][12] | 1.6%[3][12] |
| Inclisiran | ORION-11 | 4.7%[5] | 0.5%[5] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Injection Site Reactions in a Minipig Model
This protocol provides a framework for evaluating the local tolerance of a subcutaneously administered PCSK9 inhibitor in Göttingen minipigs.
1. Animal Model and Acclimation:
-
Use healthy, young adult Göttingen minipigs.
-
Allow for an acclimation period of at least 7 days before the start of the study.
2. Dosing and Administration:
-
Prepare the drug formulation under sterile conditions.
-
Administer the PCSK9 inhibitor or vehicle control subcutaneously.
-
Rotate injection sites (e.g., dorsal and abdominal regions) according to a predefined schedule.
-
Record the injection volume, speed, and needle size.
3. Observation and Scoring:
-
Conduct daily visual assessments of the injection sites for erythema (redness) and edema (swelling).
-
Use a standardized scoring system (e.g., a 0-4 scale for severity).
-
Document the size of any reaction using calipers.
4. Histopathological Evaluation:
-
At scheduled time points (e.g., 24, 48, and 72 hours post-injection), euthanize a subset of animals.
-
Collect the full-thickness skin and subcutaneous tissue at the injection sites.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).[13]
-
A board-certified veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and other pathological changes, using a semi-quantitative scoring system.[10][13]
5. Cytokine Analysis (Optional):
-
Collect tissue biopsies from the injection site at various time points.
-
Homogenize the tissue and perform multiplex cytokine assays (e.g., Luminex) to quantify the levels of pro-inflammatory cytokines and chemokines.[6]
Protocol 2: Clinical Evaluation of Injection Site Reactions
This protocol outlines the key components for assessing ISRs in a clinical trial of a PCSK9 inhibitor.
1. Patient Population:
-
Define clear inclusion and exclusion criteria for the study population.
2. Investigational Product Administration:
-
Provide comprehensive training to study participants and/or healthcare providers on the correct subcutaneous injection technique.[3]
-
Specify the injection sites (e.g., abdomen, thigh, upper arm) and a rotation schedule.[14]
3. Data Collection:
-
Patient-Reported Outcomes (PROs):
-
Utilize a daily electronic diary for patients to record the presence and severity of ISR symptoms (e.g., pain, itching, redness, swelling) using a validated scale (e.g., a numerical rating scale from 0 to 10).
-
-
Clinician-Assessed Outcomes:
-
At each study visit, a trained clinician should examine the injection sites.
-
Assess and grade the severity of erythema, induration, and other signs of ISRs using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Measure the diameter of any visible reaction.
-
4. Immunogenicity Assessment:
-
Collect blood samples at baseline and specified time points throughout the study to assess for the presence of anti-drug antibodies (ADAs).
-
Correlate the presence and titer of ADAs with the incidence and severity of ISRs.
5. Statistical Analysis:
-
Summarize the incidence, severity, and duration of ISRs for both the treatment and placebo groups.
-
Analyze the relationship between ISRs and factors such as patient demographics, injection site, and immunogenicity data.
Visualizations
Caption: Potential signaling pathways for immediate and delayed ISRs.
Caption: Experimental workflow for assessing ISRs.
Caption: Logical troubleshooting flow for managing ISRs.
References
- 1. catalystbiosciences.com [catalystbiosciences.com]
- 2. Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Assessment of Minipigs as a Non-clinical Model for Screening and Derisking Injection Site Reactions in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of histopathological findings at the injection site following degarelix administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Histopathologic Findings Related to Needle Puncture Trauma during Subcutaneous Injection in the Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Injection site reactions: testing and mitigating during development [genoskin.com]
- 11. 7.3 Intradermal and Subcutaneous Injections – Clinical Procedures for Safer Patient Care [opentextbc.ca]
- 12. mdpi.com [mdpi.com]
- 13. How to give a subcutaneous injection by Johns Hopkins Arthritis [hopkinsarthritis.org]
- 14. Preclinical Swine Model Of Large Volume Subcutaneous Injection Pressure Predictive And Translational To Clinical Human Model [biosimilardevelopment.com]
- 15. fda.gov [fda.gov]
Validation & Comparative
head-to-head comparison of Pcsk9-IN-15 and alirocumab in vivo
A direct head-to-head in vivo comparison between Pcsk9-IN-15 and alirocumab cannot be provided at this time. Extensive searches for published scientific literature and preclinical data on a compound designated as "this compound" have yielded no results. This suggests that "this compound" may be an internal, pre-clinical designation not yet disclosed in public forums, a misnomer, or a compound that has not progressed to in vivo testing.
Therefore, this guide will focus on providing a comprehensive overview of the in vivo performance of alirocumab , a well-documented, clinically approved PCSK9 inhibitor. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of lipid metabolism and cardiovascular disease.
Alirocumab: An In Vivo Profile
Alirocumab (Praluent®) is a fully human monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] By binding to PCSK9, alirocumab prevents its interaction with low-density lipoprotein receptors (LDLR) on hepatocytes, leading to increased LDLR recycling and enhanced clearance of circulating LDL cholesterol (LDL-C).[1][2][4]
Mechanism of Action of Alirocumab
The primary mechanism of action for alirocumab involves its high-affinity binding to circulating PCSK9.[4] This action prevents PCSK9 from binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[5] Normally, the binding of PCSK9 to the LDLR targets the receptor for lysosomal degradation, thereby reducing the number of available receptors to clear LDL-C from the circulation.[5][6][7] By inhibiting this interaction, alirocumab effectively increases the number of LDLRs available on the cell surface, resulting in a significant reduction of plasma LDL-C levels.[2][8]
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Novel PCSK9 Inhibitors: A Comparative Guide for ApoE-Relevant Mouse Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a novel PCSK9 inhibitor, Pcsk9-IN-15, with established alternatives, supported by experimental data and detailed protocols.
State-of-the-art research demonstrates that the in vivo efficacy of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors is critically dependent on the presence of functional Apolipoprotein E (ApoE). This guide provides a comparative analysis of the expected performance of a novel PCSK9 inhibitor, this compound, against other PCSK9-targeting therapeutics in ApoE knockout mice and other relevant preclinical models.
The PCSK9 Signaling Pathway and Mechanism of Inhibition
PCSK9 is a pivotal regulator of cholesterol homeostasis.[1][2] It binds to the Low-Density Lipoprotein Receptor (LDLR) on the surface of liver cells, targeting the receptor for lysosomal degradation.[3][4] This action curtails the LDLR's ability to be recycled back to the cell surface, thereby reducing the number of available receptors to clear LDL cholesterol (LDL-C) from the bloodstream.[1][5] The result is an elevation of circulating LDL-C.
PCSK9 inhibitors, whether monoclonal antibodies or small molecules, function by intercepting PCSK9 and preventing its interaction with the LDLR.[1][5] This blockade allows for more efficient recycling of LDLRs to the hepatocyte surface, which enhances the clearance of LDL-C from circulation and subsequently lowers plasma LDL-C levels.[2][3]
Caption: PCSK9 targets the LDL receptor for degradation. PCSK9 inhibitors preserve LDL receptors, enhancing LDL-C clearance.
The Indispensable Role of ApoE in PCSK9 Inhibitor Action
ApoE serves as a critical ligand for the LDLR-mediated uptake and clearance of lipoprotein particles.[6] Extensive research has confirmed that in the absence of ApoE, the therapeutic efficacy of PCSK9 inhibitors is profoundly diminished.
-
In ApoE Knockout (apoe-/-) Mice:
-
Genetic Deletion of PCSK9: In mice lacking both PCSK9 and ApoE (pcsk9-/-/apoe-/-), there are no significant changes in circulating cholesterol levels or the progression of atherosclerosis.[6]
-
Anti-PCSK9 Antibody Administration: The administration of an anti-PCSK9 antibody to apoe-/- mice fails to produce a reduction in circulating cholesterol.[6][7]
-
The ineffectiveness in this model is because even with an increased number of LDLRs resulting from PCSK9 inhibition, the clearance of LDL particles is severely hampered without ApoE to facilitate their binding to the receptor.[6]
-
In APOE3Leiden.CETP Mice: In stark contrast, the APOE3Leiden.CETP mouse model, which possesses a functional LDLR and expresses a mutant variant of human APOE, exhibits a robust response to PCSK9 inhibition. Treatment with anti-PCSK9 antibodies in these mice results in:
These findings collectively establish that both a functional LDLR and the presence of ApoE are prerequisites for the lipid-lowering and atheroprotective benefits of PCSK9 inhibitors.[6]
Caption: PCSK9 inhibitor efficacy is contingent on the presence of ApoE for facilitating effective lipoprotein clearance.
Comparative Performance of PCSK9 Inhibitors in Preclinical Models
The following table summarizes the anticipated performance of the novel inhibitor this compound in comparison to established PCSK9 inhibitors, based on available data from relevant mouse models.
| Feature | This compound (Novel Small Molecule) | Anti-PCSK9 Monoclonal Antibody (e.g., Evolocumab) | PCSK9 Inhibitory Peptide |
| Mechanism of Action | Small molecule inhibitor of the PCSK9-LDLR interaction | Binds to and neutralizes circulating PCSK9 protein | Binds to and inhibits PCSK9 activity |
| Route of Administration | Expected to be Oral or Injectable | Subcutaneous Injection | Subcutaneous Injection |
| Efficacy in apoe-/- Mice | Predicted to be ineffective in modulating cholesterol or atherosclerosis | Confirmed to be ineffective in reducing cholesterol and atherosclerosis[6][7] | Predicted to be ineffective |
| Efficacy in APOE*3Leiden.CETP Mice | Expected to significantly lower cholesterol and reduce atherosclerosis | Demonstrates significant reduction in cholesterol (up to 69%) and atherosclerosis (up to 91%)[6] | Shows significant reduction in cholesterol and severe atherosclerotic lesions (-91%)[9] |
| Reported LDL-C Reduction (in other relevant models) | Data pending from future studies | Approximately 50-60% reduction in various animal models and human clinical trials[10][11] | Approximately 60% reduction observed in cynomolgus monkeys[9] |
Detailed Experimental Protocols
Animal Models and Dietary Regimen
-
ApoE Knockout (apoe-/-) Mice: These mice are genetically deficient in ApoE, leading to spontaneous hypercholesterolemia and the development of atherosclerotic plaques. For experiments, they are typically maintained on a standard chow diet, or a Western-type diet can be used to accelerate the atherosclerotic process.
-
APOE3Leiden.CETP Mice: This transgenic model expresses the human APOE3Leiden and CETP genes, which results in a more human-like lipoprotein profile and a pronounced response to lipid-lowering therapies.[6] To induce atherosclerosis for inhibitor studies, these mice are commonly fed a Western-type diet, for instance, containing 0.15% cholesterol.[6][12]
Drug Administration Protocols
-
Anti-PCSK9 Monoclonal Antibody: Administration is typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. For long-term studies, a representative dosing schedule is 10 mg/kg administered every 10 to 14 days.[6][12][13]
-
PCSK9 Inhibitory Peptide: This is also administered via subcutaneous injection, with the dosing regimen determined by its pharmacokinetic profile.
-
This compound: The optimal route of administration (oral or injectable) and dosing frequency will need to be established based on its specific pharmacokinetic and pharmacodynamic properties.
Key Efficacy Endpoints and Analyses
-
Plasma Lipid Profiling: Serial blood samples are collected throughout the study to quantify total cholesterol, triglycerides, and lipoprotein fractions (VLDL, LDL, HDL), typically using enzymatic colorimetric assays.[13]
-
Verification of Mechanism: To confirm the on-target effect, liver tissue can be harvested to measure the protein expression of the LDL receptor via Western blot or to quantify LDLR mRNA levels using qPCR.[6]
Caption: A standardized experimental workflow for the in vivo evaluation of a novel PCSK9 inhibitor in a mouse model of atherosclerosis.
Conclusion
The in vivo validation of this compound in ApoE knockout mice is anticipated to yield minimal to no effect on plasma cholesterol and atherosclerosis, which aligns with the established pharmacology of PCSK9 inhibitors and their dependence on ApoE. For a conclusive evaluation of the therapeutic potential of this compound as a lipid-lowering and anti-atherosclerotic agent, the APOE*3Leiden.CETP mouse model represents a more suitable and informative preclinical platform. The data generated from such a study will allow for a robust and direct comparison against established PCSK9 inhibitors, thereby providing a clear assessment of the novel compound's potential.
References
- 1. heartcare.sydney [heartcare.sydney]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. nps.org.au [nps.org.au]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. PCSK9 inhibition fails to alter hepatic LDLR, circulating cholesterol, and atherosclerosis in the absence of ApoE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-PCSK9 antibodies inhibit pro-atherogenic mechanisms in APOE*3Leiden.CETP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-PCSK9 antibodies inhibit pro-atherogenic mechanisms in APOE*3Leiden.CETP mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCSK9 Antibodies Treatment Specifically Enhances the Macrophage-specific Reverse Cholesterol Transport Pathway in Heterozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PCSK9 Inhibitor Activity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of different classes of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors across various species. While specific data for a compound designated "Pcsk9-IN-15" is not publicly available, this document will serve as a valuable resource by comparing established and emerging classes of PCSK9 inhibitors, including monoclonal antibodies, small interfering RNA (siRNA), and small molecules. The information herein is intended to support preclinical and translational research in the development of novel lipid-lowering therapies.
The Role of PCSK9 in Cholesterol Homeostasis
PCSK9 is a protein, primarily synthesized in the liver, that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes.[3][4] This binding targets the LDLR for degradation within the lysosome, thereby preventing it from being recycled back to the cell surface.[5][6] A reduction in the number of LDLRs leads to decreased clearance of LDL-C from the circulation, resulting in higher plasma LDL-C levels.[1] Conversely, inhibiting the activity of PCSK9 preserves LDLR recycling, increases LDL-C uptake by the liver, and consequently lowers plasma LDL-C concentrations.[3][7]
Classes of PCSK9 Inhibitors and Their Mechanisms
The primary strategies for inhibiting PCSK9 function can be categorized as follows:
-
Monoclonal Antibodies (mAbs): These are biologic drugs, such as evolocumab and alirocumab, that bind directly to circulating PCSK9 and prevent its interaction with the LDLR.[8][9][10] They are administered via subcutaneous injection.[9]
-
Small Interfering RNA (siRNA): This therapeutic approach, exemplified by inclisiran, utilizes gene silencing technology. It targets and degrades the messenger RNA (mRNA) that encodes for the PCSK9 protein within hepatocytes, thereby reducing the synthesis of PCSK9.[2][6]
-
Small Molecules: These are orally bioavailable drugs in development that aim to inhibit PCSK9 function, either by preventing the PCSK9-LDLR interaction or by other mechanisms. While several are in preclinical and clinical development, extensive cross-species data is limited in the public domain.
Comparative Efficacy of PCSK9 Inhibitors
The following tables summarize the available data on the in vitro and in vivo activity of different classes of PCSK9 inhibitors across various species.
Table 1: In Vitro Activity of PCSK9 Inhibitors
| Inhibitor Class | Example Compound | Assay Type | Species | Potency (IC₅₀/Kₐ) | Reference |
| Monoclonal Antibody | Evolocumab | PCSK9-LDLR Binding | Human | Sub-nanomolar | [8] |
| Monoclonal Antibody | Alirocumab | PCSK9-LDLR Binding | Human | Sub-nanomolar | [8] |
| Small Molecule | Brazilin | PCSK9-LDLR Binding | Not Specified | 2.19 µM | [11] |
Note: Data for small molecule inhibitors is emerging and often proprietary. The values presented here are from publicly available research.
Table 2: In Vivo Activity of PCSK9 Inhibitors
| Inhibitor Class | Example Compound/Method | Animal Model | LDL-C Reduction | PCSK9 Reduction | Reference |
| Monoclonal Antibody | Evolocumab | Human | ~60% | Not Applicable | [8][12] |
| Monoclonal Antibody | Alirocumab | Human | ~57% | Not Applicable | [10] |
| siRNA | ALN-PCS | Cynomolgus Monkey | ~40% | ~70% | [6] |
| Gene Editing | Adenine Base Editor | Mouse | ~58% | ~95% | [3][13] |
| Gene Editing | Adenine Base Editor | Cynomolgus Macaque | ~14% | ~32% | [3][13] |
Experimental Protocols
In Vitro PCSK9-LDLR Binding Inhibition Assay
This assay is fundamental for screening and characterizing inhibitors of the PCSK9-LDLR interaction.
Objective: To quantify the ability of a test compound to inhibit the binding of recombinant PCSK9 to the recombinant EGF-A domain of the LDLR.
Materials:
-
96-well microplate pre-coated with recombinant LDLR-AB domain.[14]
-
Recombinant His-tagged PCSK9 protein.[5]
-
Test compound (e.g., this compound).
-
Biotinylated anti-His-tag monoclonal antibody.[14]
-
Horseradish peroxidase (HRP)-conjugated streptavidin.
-
Chemiluminescent or colorimetric HRP substrate.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 100 µL of the recombinant His-tagged PCSK9 solution (at a pre-determined optimal concentration) to each well of the LDLR-coated microplate, along with the test compound or vehicle control.[11]
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.[5][11]
-
Wash the plate three times with wash buffer to remove unbound PCSK9 and test compound.
-
Add 100 µL of biotinylated anti-His-tag antibody to each well and incubate for 1 hour at room temperature.[11]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 1 hour at room temperature.[11]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP substrate and measure the signal (chemiluminescence or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
In Vivo Evaluation of PCSK9 Inhibitors in Animal Models
This protocol outlines a general procedure for assessing the efficacy of a PCSK9 inhibitor in reducing LDL-C in an appropriate animal model.
Objective: To determine the effect of a test compound on plasma LDL-C and PCSK9 levels in a relevant animal model.
Animal Models:
-
Wild-type mice: Useful for initial efficacy and safety studies.
-
LDLR-deficient mice: Used to study the effects of inhibitors on pathways independent of LDLR degradation.[10]
-
Cynomolgus monkeys (non-human primates): A translationally relevant model due to their closer lipid metabolism profile to humans.[6]
Procedure:
-
Acclimatize animals to the housing conditions for at least one week.
-
Collect baseline blood samples for measurement of total cholesterol, LDL-C, HDL-C, triglycerides, and plasma PCSK9 levels.
-
Administer the test compound (e.g., this compound) or vehicle control to the animals. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing regimen will depend on the properties of the compound.
-
Collect blood samples at various time points post-dose (e.g., 24, 48, 72 hours, and weekly for longer studies).
-
Analyze plasma samples for lipid profiles using standard enzymatic assays and for PCSK9 levels using an ELISA kit.
-
At the end of the study, animals may be euthanized, and tissues (e.g., liver) collected for further analysis, such as measuring LDLR protein expression by Western blot or mRNA levels by qPCR.
-
Compare the changes in LDL-C and PCSK9 levels in the treated group to the vehicle control group to determine the in vivo efficacy of the inhibitor.
Visualizing Pathways and Workflows
Caption: PCSK9 signaling pathway leading to LDL receptor degradation.
Caption: Experimental workflow for evaluating a novel PCSK9 inhibitor.
Alternatives to PCSK9 Inhibition
While PCSK9 inhibitors represent a significant advancement in lipid-lowering therapy, other non-statin alternatives are also available or in development. These include:
-
Ezetimibe: Inhibits the absorption of cholesterol from the small intestine.[6][13]
-
Bempedoic Acid: An ATP-citrate lyase (ACL) inhibitor that reduces cholesterol synthesis in the liver.[13]
-
Bile Acid Sequestrants: Bind to bile acids in the intestine, preventing their reabsorption and promoting the conversion of cholesterol into bile acids.[6][14]
These alternatives may be used as monotherapy or in combination with statins or PCSK9 inhibitors to achieve LDL-C goals.
References
- 1. PCSK9 in vitro binding assays [bio-protocol.org]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 10. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brazilin from Caesalpinia sappan L. as a Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitor: Pharmacophore-Based Virtual Screening, In Silico Molecular Docking, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Effects of PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) and Statins on Postprandial Triglyceride-Rich Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.novusbio.com [resources.novusbio.com]
The Dawn of Oral PCSK9 Inhibition: A Comparative Analysis of Small Molecule Drugs
For researchers, scientists, and drug development professionals, the landscape of lipid-lowering therapies is on the cusp of a significant transformation. The advent of orally available small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9) promises to revolutionize the management of hypercholesterolemia, offering a more convenient alternative to the currently available injectable monoclonal antibodies and small interfering RNAs. This guide provides a comprehensive comparative analysis of the leading oral small molecule PCSK9 inhibitors in development, with a focus on their mechanism of action, efficacy, and the experimental methodologies used to evaluate their performance.
Mechanism of Action: Disrupting the PCSK9-LDLR Interaction
PCSK9 plays a pivotal role in cholesterol homeostasis by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear LDL cholesterol (LDL-C) from the bloodstream. Oral small molecule PCSK9 inhibitors are designed to physically block this protein-protein interaction, leading to increased LDLR recycling and enhanced LDL-C clearance.[1]
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Pcsk9-IN-15
For laboratory professionals engaged in groundbreaking research with the potent inhibitor Pcsk9-IN-15, ensuring safe and compliant disposal is a critical component of the experimental workflow. This guide provides immediate, essential safety and logistical information, outlining the necessary procedures for the proper disposal of this compound, thereby supporting a safe and efficient research environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for similar research compounds and related biological materials suggest that it should be handled as a potentially hazardous substance. A safety data sheet for a related anti-PCSK9 antibody indicates that agents targeting this pathway may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not only a matter of laboratory safety but also of environmental responsibility. The recommended general procedure is to dispose of the contents and container at an approved waste disposal plant.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of many research chemicals are not fully investigated, and it is prudent to assume the material may be irritating to mucous membranes and the respiratory tract, and potentially harmful upon inhalation, ingestion, or skin absorption.[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: A fume hood should be used when handling the powdered form to avoid inhalation.
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, step-by-step process for the safe disposal of this compound in various forms.
1. Waste Segregation:
-
Solid Waste:
-
Place any unused or expired this compound powder, along with any contaminated items (e.g., weigh boats, contaminated paper towels, gloves, pipette tips), into a dedicated, clearly labeled hazardous chemical waste container.
-
Do not mix with non-hazardous or biological waste.
-
-
Liquid Waste:
-
Dispose of solutions containing this compound into a designated hazardous liquid chemical waste container. This includes leftover solutions from experiments or contaminated solvents.
-
Ensure the waste container is compatible with the solvent used (e.g., a glass container for organic solvents).
-
Do not pour solutions containing this compound down the drain.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled for chemical contamination.
-
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and solvent if it is a liquid waste.
-
The primary hazards associated with the chemical (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
-
The date the waste was first added to the container.
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.[2]
-
Store in a cool, well-ventilated area.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. EH&S will ensure the waste is transported to an approved waste disposal facility.
Quantitative Data Summary
While specific quantitative disposal-related data for this compound is not available, the table below summarizes key information regarding related compounds and general safety principles.
| Parameter | Value/Information | Source/Context |
| GHS Hazard Statement (related compound) | H302: Harmful if swallowed | Safety Data Sheet for anti-PCSK9 Biosimilar[1] |
| GHS Hazard Statement (related compound) | H410: Very toxic to aquatic life with long lasting effects | Safety Data Sheet for anti-PCSK9 Biosimilar[1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | Safety Data Sheet for anti-PCSK9 Biosimilar[1] |
| Storage Temperature (Powder) | -20°C | General recommendation for similar compounds[1] |
| Storage Temperature (in Solvent) | -80°C | General recommendation for similar compounds[1] |
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Pcsk9-IN-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pcsk9-IN-15, a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards is necessary to determine the appropriate PPE for handling this compound.[1] The following table summarizes the minimum required PPE for various laboratory activities involving this compound.
| Activity | Minimum Required PPE |
| Receiving & Storage | Lab coat, safety glasses, nitrile gloves |
| Weighing & Aliquoting (Solid) | Lab coat, safety goggles, nitrile gloves (double-gloving recommended), N95 respirator (if weighing outside a chemical fume hood) |
| Solubilizing & Diluting (Liquid) | Lab coat, chemical splash goggles, nitrile gloves (double-gloving recommended) |
| Experimental Use | Lab coat, safety glasses or goggles, nitrile gloves |
| Waste Disposal | Lab coat, chemical splash goggles, heavy-duty nitrile or butyl rubber gloves |
Note on Glove Selection: Disposable nitrile gloves offer protection for incidental contact but should be changed immediately upon contamination.[1] For tasks with a higher risk of splash or prolonged contact, consider wearing double gloves or using more robust chemical-resistant gloves.[1] Always consult the glove manufacturer's compatibility chart for specific chemicals.
II. Operational Plan: Step-by-Step Handling Procedures
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and CAS number (2455423-94-4) on the label match your order.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Follow the supplier's specific storage temperature recommendations, which may be as low as -20°C.
B. Weighing and Preparation of Stock Solutions (in a Chemical Fume Hood):
-
Preparation: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the powdered compound using a calibrated analytical balance. Avoid creating dust.
-
Solubilization: Add the appropriate solvent to the vessel containing the this compound powder. Gently swirl or vortex to dissolve. Refer to the product datasheet for recommended solvents and solubility information.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
C. Experimental Use:
-
Dilution: Prepare working solutions by diluting the stock solution to the desired final concentration.
-
Handling: When adding the compound to your experimental system (e.g., cell culture media, assay buffer), do so carefully to avoid splashes or aerosols.
-
Incubation: Follow your specific experimental protocol for incubation times and conditions.
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Contaminated Waste:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and experimental media containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour chemical waste down the drain.
B. Uncontaminated Waste:
-
Packaging materials that have not come into contact with the chemical can be disposed of as regular laboratory waste.
C. Disposal Procedure:
-
Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.
IV. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting.[2][3] Seek immediate medical attention. The safety data for a similar compound indicates it may be harmful if swallowed.[2]
V. Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
This guide is intended to supplement, not replace, your institution's specific safety protocols and the information provided by the chemical supplier. Always prioritize safety and consult with your EHS department if you have any questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
